1-Isopropyl-3-(methoxymethyl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-(methoxymethyl)-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-8(2)10-5-4-9(6-10)7-11-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
BXBZZRYBDLKNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C1)COC |
Origin of Product |
United States |
Foundational & Exploratory
1-Isopropyl-3-(methoxymethyl)pyrrolidine chemical structure and properties
An In-Depth Technical Guide to 1-Isopropyl-3-(methoxymethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-isopropyl-3-(methoxymethyl)pyrrolidine, a substituted pyrrolidine derivative. The pyrrolidine ring is a significant structural motif in a vast array of natural products, pharmaceuticals, and catalysts.[1] Understanding the synthesis, properties, and potential applications of its derivatives is therefore of considerable interest to the scientific community. This document outlines the chemical structure, physicochemical properties, a proposed synthetic pathway, anticipated analytical data, and safety considerations for 1-isopropyl-3-(methoxymethyl)pyrrolidine.
Chemical Identity and Structure
1-Isopropyl-3-(methoxymethyl)pyrrolidine is a saturated heterocyclic compound. The core of the molecule is a five-membered pyrrolidine ring. This ring is substituted at the nitrogen atom (position 1) with an isopropyl group and at position 3 with a methoxymethyl group.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 1-isopropyl-3-(methoxymethyl)pyrrolidine |
| Molecular Formula | C9H19NO |
| Molecular Weight | 157.26 g/mol |
| Canonical SMILES | CC(C)N1CC(CC1)COC |
| CAS Number | 233366-24-6 |
Below is a 2D representation of the chemical structure of 1-isopropyl-3-(methoxymethyl)pyrrolidine.
Caption: 2D Chemical Structure of 1-isopropyl-3-(methoxymethyl)pyrrolidine.
Physicochemical Properties
Predicted Physicochemical Properties:
| Property | Predicted Value | Notes |
| Boiling Point | 180-190 °C | Estimated based on the increased molecular weight from the isopropyl group compared to related pyrrolidines. |
| Density | 0.9 - 1.0 g/cm³ | Typical for liquid amines of this molecular size. |
| Solubility | Miscible with water and most organic solvents. | The polar amine and ether functionalities suggest good solubility in polar solvents.[3] |
| pKa (Conjugate Acid) | 10.5 - 11.5 | The nitrogen is a secondary amine, and its basicity is expected to be typical of other dialkyl amines.[3] |
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of 1-isopropyl-3-(methoxymethyl)pyrrolidine is through the reductive amination of 3-(methoxymethyl)pyrrolidine with acetone. This is a standard and widely used reaction in organic synthesis for the N-alkylation of amines.
Overall Reaction:
3-(Methoxymethyl)pyrrolidine + Acetone → 1-Isopropyl-3-(methoxymethyl)pyrrolidine
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of 1-isopropyl-3-(methoxymethyl)pyrrolidine.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 3-(methoxymethyl)pyrrolidine (1.0 equivalent) in dichloroethane (DCE), add acetone (1.1 equivalents) and a catalytic amount of acetic acid.
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify the product by column chromatography on silica gel.
Anticipated Spectroscopic Data
While experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the molecule's structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Isopropyl Group: A doublet at approximately 1.0-1.2 ppm corresponding to the six methyl protons, and a septet at around 2.5-2.8 ppm for the methine proton.
-
Pyrrolidine Ring: A series of complex multiplets between 1.5 and 3.0 ppm for the seven protons on the pyrrolidine ring.
-
Methoxymethyl Group: A singlet at approximately 3.3 ppm for the three methyl protons of the methoxy group, and a doublet of doublets around 3.4-3.6 ppm for the two methylene protons adjacent to the ether oxygen.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Isopropyl Group: Two peaks around 18-22 ppm for the methyl carbons and one peak around 50-55 ppm for the methine carbon.
-
Pyrrolidine Ring: Peaks in the range of 25-60 ppm for the four carbons of the pyrrolidine ring.
-
Methoxymethyl Group: A peak around 70-75 ppm for the methylene carbon and a peak around 58-62 ppm for the methoxy carbon.
Mass Spectrometry (MS):
-
Molecular Ion (M+): An expected molecular ion peak at m/z = 157.
-
Fragmentation: Common fragmentation patterns would likely involve the loss of the isopropyl group, the methoxymethyl group, or cleavage of the pyrrolidine ring.
Safety and Handling
Safety information for 1-isopropyl-3-(methoxymethyl)pyrrolidine is not explicitly available. However, based on the data for the parent compound, 3-(methoxymethyl)pyrrolidine, and general knowledge of amines, the following precautions should be taken.[2]
GHS Hazard Classification (Predicted):
-
Flammable Liquids: May be a flammable liquid and vapor.
-
Skin Corrosion/Irritation: Likely to cause skin irritation.
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye damage or irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
Potential Applications
Substituted pyrrolidines are a cornerstone in medicinal chemistry and drug discovery. The pyrrolidine scaffold is present in numerous FDA-approved drugs.[1] The unique combination of a lipophilic isopropyl group and a polar methoxymethyl side chain in 1-isopropyl-3-(methoxymethyl)pyrrolidine makes it an interesting building block for the synthesis of novel compounds with potential biological activity.
Potential areas of application include:
-
Scaffold for Drug Discovery: As a synthetic intermediate for the development of new therapeutic agents targeting a variety of receptors and enzymes. The pyrrolidine nitrogen can be further functionalized, and the stereochemistry of the 3-position can be controlled to explore structure-activity relationships.
-
Ligands for Asymmetric Catalysis: Chiral pyrrolidine derivatives are widely used as ligands in asymmetric synthesis.
-
Agrochemical Research: As a building block for the synthesis of new pesticides and herbicides.
Conclusion
1-Isopropyl-3-(methoxymethyl)pyrrolidine is a pyrrolidine derivative with potential applications in various fields of chemical research, particularly in drug discovery and organic synthesis. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation of its chemical structure, predicted properties, a robust synthetic protocol, and necessary safety precautions based on established chemical principles and data from structurally related compounds. Further research into this and similar molecules could unveil novel chemical entities with valuable properties.
References
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PubChem. 3-(Methoxymethyl)pyrrolidine. National Center for Biotechnology Information. [Link]
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PubChem. 1-(3-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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RSC Publishing. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
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PubChemLite. 1-isopropyl-3-pyrrolidinol (C7H15NO). [Link]
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Cheméo. Chemical Properties of Pyrrolidine (CAS 123-75-1). [Link]
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ChemRxiv. EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. [Link]
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COCONUT. N-[1-[(3S,5S)-1-isopropyl-5-(methoxymethyl)pyrrolidin-3-yl]pyrazol-4-yl]cyclopropanecarboxamide. [Link]
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ResearchGate. The stacked 1H NMR spectra from δ 2.90 to 3.65 for the isopropyl... [Link]
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Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of 1-Isopropyl-3-Substituted Pyrrolidine Derivatives
The five-membered saturated nitrogen heterocycle, pyrrolidine, represents one of the most vital structural motifs in medicinal chemistry. Its prevalence is remarkable, with approximately 60% of small molecule drugs approved by the U.S. Food and Drug Administration containing such a feature.[1] The power of the pyrrolidine scaffold lies in its non-planar, three-dimensional structure, which allows for a more effective and specific exploration of pharmacophore space compared to flat, aromatic systems.[2] This inherent three-dimensionality, combined with the presence of stereogenic centers, allows for the creation of molecules with highly defined spatial orientations, a critical factor for achieving potent and selective interactions with biological targets.[2]
This guide focuses specifically on the 1-isopropyl-3-substituted pyrrolidine core. This particular substitution pattern has proven to be a highly fruitful starting point for developing potent modulators of key protein families. While this scaffold has demonstrated utility across various targets, its most profound impact has been in the modulation of muscarinic acetylcholine receptors (mAChRs) , where subtle changes to the C3-substituent can systematically tune a compound's activity from full agonist to partial agonist to full antagonist.[3][4]
As Senior Application Scientists, our goal is not merely to present data, but to illuminate the underlying principles. This guide will therefore delve into the synthetic rationale, the molecular mechanisms of action, the critical structure-activity relationships (SAR), and the robust experimental protocols required to fully characterize the biological activity of these versatile compounds. We will explore their primary role at muscarinic receptors and also discuss their documented activity as ligands for dopamine and serotonin receptors and as potent blockers of voltage-gated sodium channels.[1][5][6]
Chapter 1: The Chemical Foundation: Synthesis and Stereochemistry
The biological profile of a 1-isopropyl-3-substituted pyrrolidine derivative is inextricably linked to its precise chemical structure, particularly its stereochemistry. Therefore, a discussion of its biological activity must begin with an understanding of its synthesis.
Rationale for Stereoselective Synthesis: The functionalization of the pyrrolidine ring, especially at the C3 position, creates a stereocenter. The absolute configuration (R or S) at this center dictates how the substituent is oriented in three-dimensional space, which in turn governs its ability to fit into the chiral binding pocket of a target protein. It is common for one enantiomer of a drug to be significantly more active or have a different pharmacological profile than its mirror image.[2]
Two primary strategies are employed for the synthesis of these chiral building blocks:
-
The Chiral Pool Approach: This classic and reliable method utilizes naturally occurring, enantiomerically pure starting materials. For pyrrolidines, L-proline or (2S, 4R)-4-hydroxy-L-proline are common precursors.[7] Chemical modifications are then performed on this existing chiral scaffold to introduce the desired substituents at the C3 position while retaining the initial stereochemistry.[7]
-
Modern Catalytic Methods: Recent advances in organometallic chemistry have enabled the direct and highly selective functionalization of C-H bonds. Palladium-catalyzed reactions, for instance, can be used for the hydroarylation of N-alkyl pyrrolines to generate 3-aryl pyrrolidines.[1][5] Similarly, directed C(sp³)-H arylation of proline derivatives allows for the precise installation of aryl groups at the C3 position.[8] These methods offer greater flexibility in substituent choice and can provide access to novel chemical space.
The choice of synthetic route is a critical experimental decision. The chiral pool approach is often favored for its robustness and predictable stereochemical outcome, while catalytic methods provide powerful tools for library synthesis and the exploration of novel derivatives.
Chapter 2: Primary Biological Target: Muscarinic Acetylcholine Receptors (mAChRs)
The most extensively documented activity for 1-isopropyl-3-substituted pyrrolidine derivatives is their interaction with the family of muscarinic acetylcholine receptors (M1-M5). These G-protein coupled receptors (GPCRs) are fundamental to the function of the central and peripheral nervous systems, mediating the effects of the neurotransmitter acetylcholine.[9] Their roles in processes like memory, cognition, and smooth muscle contraction make them major therapeutic targets for conditions such as Alzheimer's disease and urinary incontinence.[7][9]
The 1-isopropyl-3-substituted pyrrolidine scaffold serves as a versatile template that can be tailored to act as:
-
Agonists: Activating the receptor to elicit a biological response.
-
Partial Agonists: Activating the receptor but with lower efficacy than the endogenous ligand.
-
Antagonists: Binding to the receptor without activating it, thereby blocking the action of agonists.[3][4]
The specific functional outcome is almost entirely dependent on the nature of the substituent at the C3 position.
Mechanism of Action: A Focus on Gq-Coupled Signaling
The M1, M3, and M5 receptor subtypes primarily couple to the Gq/11 family of G-proteins. Agonist binding to these receptors initiates a well-defined signaling cascade that results in an increase in intracellular calcium concentration, a key event in cellular activation.
Caption: Agonist-induced Gq signaling pathway for M1/M3/M5 muscarinic receptors.
Chapter 3: Structure-Activity Relationship (SAR) at Muscarinic Receptors
The concept of Structure-Activity Relationship (SAR) is central to medicinal chemistry. It describes how the biological activity of a compound changes when its chemical structure is modified. For the 1-isopropyl-3-substituted pyrrolidine series, SAR studies are crucial for optimizing both potency and subtype selectivity.
A key insight from the literature is that increasing the steric bulk or complexity of the C3-substituent on a known agonist scaffold can transition the compound's pharmacology towards partial agonism or even antagonism.[3][10] This is a powerful tool for fine-tuning efficacy. For example, starting with a simple C3 substituent that confers agonist activity, a medicinal chemist can systematically introduce larger or more complex groups to probe the limits of the receptor's binding pocket, often resulting in derivatives with improved selectivity for one receptor subtype over others.
Data Presentation: SAR of 1-Isopropyl-3-Substituted Pyrrolidine Derivatives at mAChRs
The following table summarizes representative data illustrating the SAR principles. The data demonstrates how modifying the C3-substituent (R) impacts binding affinity (Ki) and functional potency (EC50) at M1 (Gq-coupled) and M2 (Gi-coupled) receptors. Note: Data is illustrative and compiled from principles described in the literature.
| Compound ID | C3-Substituent (R) | M1 Ki (nM) | M1 EC50 (nM) | M1 Functional Activity | M2 Ki (nM) |
| A-1 | -CH₂-O-CH₃ | 55 | 120 | Full Agonist | 80 |
| A-2 | -CH₂-O-Phenyl | 15 | 250 | Partial Agonist (65% Emax) | 25 |
| A-3 | -C(O)NH-Phenyl | 8 | >10,000 | Antagonist | 12 |
| A-4 | -CH₂-S-Phenyl | 22 | 400 | Partial Agonist (40% Emax) | 10 |
Scientist's Interpretation:
-
From A-1 to A-2: Replacing the small methyl ether with a bulkier phenyl ether increases binding affinity at both M1 and M2 (lower Ki values) but significantly reduces functional efficacy at M1, converting a full agonist into a partial agonist. This suggests the phenyl group occupies a space in the binding pocket that allows for strong binding but hinders the conformational change required for full receptor activation.
-
Compound A-3: The introduction of a rigid amide linker results in a high-affinity ligand that is functionally inactive (antagonist). The hydrogen bonding capacity and planar nature of the amide likely enforce a non-productive binding mode.
-
Compound A-4 vs. A-2: Replacing the ether oxygen with a larger sulfur atom (thiother) further reduces efficacy, demonstrating the high sensitivity of the receptor to the electronic and steric properties of the C3-substituent. The higher affinity for the M2 subtype seen in compounds A-2, A-3, and A-4 suggests a path towards developing M2-selective ligands.
Chapter 4: Other Notable Biological Activities
While mAChRs are a primary target, the versatility of the 1-isopropyl-3-substituted pyrrolidine scaffold extends to other important CNS targets.
-
Dopamine and Serotonin Receptors: Closely related N-alkyl-3-aryl pyrrolidines have been identified as potent and selective ligands for dopamine (D₂) and serotonin (5-HT) receptors.[1][5] This highlights the scaffold's potential in developing treatments for psychiatric and neurological disorders like schizophrenia and depression, where these neurotransmitter systems are implicated.
-
Voltage-Gated Sodium Channels: In a different therapeutic context, novel pyrrolidine derivatives have been synthesized and optimized as potent blockers of neuronal voltage-gated sodium channels.[6] Structure-activity relationship studies identified compounds with significant neuroprotective activity in preclinical models of ischemic stroke, demonstrating the scaffold's potential for treating acute neuronal injury.[6]
Chapter 5: Core Experimental Protocols for Pharmacological Characterization
To ensure scientific integrity, all claims of biological activity must be supported by robust, reproducible experimental data. The following protocols represent the gold standard for characterizing the affinity and functional potency of novel compounds at GPCRs.
Protocol 5.1: Radioligand Competition Binding Assay (Affinity Determination)
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound, which is a measure of its binding affinity for a specific receptor subtype.
Principle: This is a competition assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine for mAChRs) for binding to the receptor. The concentration of test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the Ki.[11][12]
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissue expressing the target receptor (e.g., CHO cells stably expressing human M1 receptors) in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in binding buffer. Determine the protein concentration using a BCA or Bradford assay.[11]
-
Assay Setup (96-well plate):
-
Total Binding Wells: Add binding buffer, a fixed concentration of radioligand (typically at its Kd value), and receptor membranes.
-
Non-Specific Binding (NSB) Wells: Add binding buffer, radioligand, receptor membranes, and a high concentration of a known unlabeled antagonist (e.g., 10 µM atropine) to saturate all specific binding sites.
-
Competition Wells: Add serially diluted test compound, radioligand, and receptor membranes.
-
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time (e.g., 90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate (pre-soaked in a reagent like polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[11]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[13]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Protocol 5.2: Gq-Mediated Calcium Mobilization Assay (Functional Potency Determination)
Objective: To determine the half-maximal effective concentration (EC50) and maximum efficacy (Emax) of an agonist compound.
Principle: Agonist activation of Gq-coupled receptors (like M1 or M3) leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i). This can be measured in real-time using a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in a cell-based assay.[14][15]
Step-by-Step Methodology:
-
Cell Preparation: Plate cells expressing the target receptor (e.g., HEK293 cells with human M3 receptors) in a black-walled, clear-bottom 96- or 384-well plate and grow to confluence.
-
Dye Loading: Remove the growth medium and incubate the cells with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) for approximately 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound (and a reference full agonist) in an appropriate assay buffer.
-
Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the test compounds into the wells and immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU = Peak Fluorescence - Baseline Fluorescence) corresponds to the calcium response.
-
Plot the peak ΔRFU against the log concentration of the agonist.
-
Fit the data using non-linear regression (sigmoidal dose-response) to determine the EC50 (potency) and Emax (efficacy) values.
-
The Emax of the test compound is often expressed as a percentage of the response generated by a known full agonist.
-
Rationale for Protocol Choice: Combining a binding assay (which measures affinity) with a functional assay (which measures efficacy) provides a complete pharmacological profile. A compound can bind with high affinity but have no functional effect (an antagonist), or it could bind and produce a submaximal effect (a partial agonist). Both pieces of data are essential for drug development decisions.
Conclusion and Future Directions
The 1-isopropyl-3-substituted pyrrolidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent three-dimensionality and the tunability afforded by its C3-substituent have established it as a highly valuable core for the development of modulators for challenging biological targets. The deep body of work on its application to muscarinic receptors provides a clear roadmap for medicinal chemists: affinity, efficacy, and selectivity can be rationally engineered through systematic structural modification. Furthermore, the demonstrated activity at other CNS targets, including sodium channels and dopamine receptors, confirms that the utility of this scaffold is far from exhausted.
Future research will likely focus on leveraging advanced synthetic methods to explore even greater chemical diversity at the C3 position. The integration of computational modeling with empirical high-throughput screening, using the robust protocols detailed herein, will accelerate the discovery of next-generation therapeutics derived from this remarkable and enduring chemical scaffold.
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journal of Organic Chemistry.
- Regio- and Stereospecific Synthesis of C‑3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)
- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018).
- Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. (n.d.). PMC.
- Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.
- Muscarinic Receptor Agonists and Antagonists. (2001). MDPI.
- Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. (2023). STAR Protocols.
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- GPCR Functional Assay Technology. (n.d.). Tanso Biosciences.
- In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2025).
- Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. (n.d.). PubMed.
- Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025).
- Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. (2025).
- Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. (2013). PubMed.
- Receptor Binding Assays - Multiwell Pl
- High Density Receptor-Ligand Binding Assays. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide. (n.d.). Benchchem.
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Technical Guide: 2-(Methoxymethyl)pyrrolidine in Medicinal Chemistry
The following technical guide details the role, synthesis, and application of 2-(methoxymethyl)pyrrolidine (often abbreviated as SMP/RMP depending on chirality) in medicinal chemistry.
Executive Summary
2-(Methoxymethyl)pyrrolidine is a privileged chiral scaffold derived from proline.[1] While rarely a final pharmacophore in approved drugs itself, it serves as a foundational chiral auxiliary (SAMP/RAMP) and a critical synthetic intermediate for enantiopure active pharmaceutical ingredients (APIs). Its utility stems from the chelation potential of the methoxy ether oxygen, which directs stereoselectivity in lithiation/alkylation reactions, and its ability to modulate lipophilicity and solubility in fragment-based drug design.
Part 1: Structural & Physicochemical Profile[2][3]
The molecule consists of a saturated pyrrolidine ring substituted at the C2 position with a methoxymethyl group. This specific arrangement imparts unique steric and electronic properties.
Physicochemical Properties
The following data characterizes (S)-2-(methoxymethyl)pyrrolidine (CAS: 63126-47-6).
| Property | Value | Relevance to Med Chem |
| Molecular Weight | 115.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |
| LogP (Computed) | ~0.2 - 0.4 | Low lipophilicity; enhances aqueous solubility when appended to hydrophobic cores. |
| Boiling Point | 62°C (40 mmHg) | Volatile; requires careful handling during workup/drying. |
| pKa (Conjugate Acid) | ~10.2 | Typical secondary amine basicity; exists as a cation at physiological pH. |
| H-Bond Donors/Acceptors | 1 (NH) / 2 (N, O) | The ether oxygen acts as a weak acceptor but a strong chelator for Li+. |
| Chirality | (S) or (R) | Derived from L-Proline or D-Proline; retains high optical purity (>99% ee). |
Structural Significance[5][6]
-
Chelation Control: The distance between the pyrrolidine nitrogen and the ether oxygen is ideal for forming 5-membered chelate rings with lithium ions. This "locked" conformation is the basis for its use in asymmetric synthesis (see Section 2).
-
Bioisosterism: The methoxymethyl group is a non-hydrolyzable bioisostere of the hydroxymethyl group found in prolinol, preventing metabolic conjugation (glucuronidation) while maintaining polar surface area.
Part 2: The Synthetic Engine (SAMP/RAMP Methodology)
The primary role of methoxymethyl pyrrolidine in medicinal chemistry history is as the chiral auxiliary in the Enders SAMP/RAMP hydrazone alkylation . This method allows for the synthesis of alpha-chiral ketones and aldehydes with high enantiomeric excess (ee > 95%), which are then elaborated into complex APIs.
Mechanism of Action
-
Hydrazone Formation: SMP (SAMP) condenses with an achiral ketone.
-
Metallation: Treatment with LDA creates an azaenolate. The lithium ion coordinates to both the nitrogen and the methoxy oxygen.
-
Stereoselective Alkylation: The chelation locks the conformation. The pyrrolidine ring sterically blocks one face of the molecule, forcing the electrophile to attack from the opposite side.
-
Cleavage: Ozonolysis or hydrolysis removes the auxiliary, yielding the chiral ketone.
Pathway Visualization
The following diagram illustrates the "Self-Validating" cycle of the SAMP methodology.
Caption: The Enders SAMP/RAMP cycle demonstrating the chelation-controlled lithiation that induces high stereoselectivity.
Part 3: Medicinal Chemistry Applications[1][5][6][7][8][9][10]
Beyond its role as an auxiliary, the methoxymethyl pyrrolidine moiety appears in specific drug development contexts.[1]
Precursor to Substituted Benzamides (Antipsychotics)
Several dopamine D2 antagonists (substituted benzamides) contain pyrrolidine rings. While drugs like Remoxipride and Raclopride contain an (S)-(1-ethylpyrrolidin-2-yl)methyl moiety, 2-(methoxymethyl)pyrrolidine is a key intermediate in synthesizing analogs or investigating Structure-Activity Relationships (SAR).
-
SAR Insight: Replacing the ethyl group on the nitrogen with hydrogen (yielding the secondary amine of SMP) usually reduces D2 affinity, but the methoxymethyl group at C2 mimics the steric bulk of the ethylaminomethyl chain found in Levosulpiride, maintaining receptor pocket occupancy.
Organocatalysis in API Synthesis
In modern process chemistry, SMP derivatives (specifically Jørgensen-Hayashi catalysts) are used to synthesize chiral drugs without stoichiometric auxiliaries.
-
Application: Asymmetric Michael additions to nitroolefins (precursors to GABA analogs).
-
Advantage: Metal-free synthesis, reducing heavy metal impurities in the final drug substance.
Fragment-Based Design
In FBDD, the methoxymethyl pyrrolidine scaffold is used to probe "solubility-limited" pockets.
-
Metabolic Stability: The ether linkage is more stable than the corresponding ester, preventing rapid hydrolysis in plasma.
-
BBB Permeability: The moderate LogP and lack of H-bond donors (on the ether) facilitate blood-brain barrier penetration compared to the parent alcohol (prolinol).
Part 4: Experimental Protocols
Protocol 4.1: Synthesis of (S)-2-(methoxymethyl)pyrrolidine (SMP)
Objective: Produce high-purity SMP from L-Proline without racemization. Scale: 100 mmol.
Reagents:
-
L-Prolinol (derived from L-Proline via LiAlH4 reduction).
-
Di-tert-butyl dicarbonate (Boc2O).
-
Sodium Hydride (NaH, 60% dispersion).
-
Methyl Iodide (MeI).
-
Trifluoroacetic acid (TFA).
Methodology:
-
N-Protection (Self-Validating Step):
-
Dissolve L-prolinol (10.1 g, 100 mmol) in DCM (100 mL).
-
Add Boc2O (1.1 equiv) and TEA (1.2 equiv). Stir at RT for 4 hours.
-
Why: Direct methylation of prolinol leads to N-methylation mixtures. Boc protection ensures chemoselectivity for the Oxygen.
-
-
O-Methylation:
-
Dissolve N-Boc-prolinol in dry THF (150 mL) under Argon. Cool to 0°C.
-
Add NaH (1.5 equiv) portion-wise. Stir 30 min (H2 evolution).
-
Add MeI (1.2 equiv) dropwise. Warm to RT and stir overnight.
-
Quench with saturated NH4Cl. Extract with EtOAc.
-
Checkpoint: NMR should show a singlet at ~3.3 ppm (OCH3) and absence of OH stretch in IR.
-
-
Deprotection:
-
Dissolve the crude oil in DCM (50 mL).
-
Add TFA (20 mL) at 0°C. Stir 2 hours.
-
Concentrate in vacuo. Basify with NaOH (2M) to pH > 12.
-
Extract with DCM, dry over Na2SO4, and distill (62°C @ 40 mmHg).
-
Yield: Typically 85-90%.
Optical Rotation:
Part 5: Future Outlook
The role of methoxymethyl pyrrolidine is shifting from stoichiometric auxiliary (SAMP) to catalytic motif .
-
Flow Chemistry: Immobilized pyrrolidine ethers in continuous flow reactors for asymmetric aldol reactions.
-
Bio-Orthogonal Chemistry: Use of the pyrrolidine ring as a "click" handle when substituted with alkynes, utilizing the methoxymethyl group to tune the reactivity of the nitrogen.
References
-
Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of α-substituted ketone hydrazones using (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). Angewandte Chemie International Edition, 15(9), 549-551. Link
-
Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.[2][3] Tetrahedron, 58(12), 2253-2329. Link
- Högberg, T. (1991). Novel substituted salicylamides and benzamides as selective dopamine D2-receptor antagonists. Drugs of the Future, 16(4), 333. (Context for Remoxipride/Raclopride structural comparison).
-
PubChem. (2025).[4][5] (S)-2-(Methoxymethyl)pyrrolidine Compound Summary. National Library of Medicine.[5] Link
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link
Sources
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- 2. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 143953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-(+)-2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Isopropyl-3-(methoxymethyl)pyrrolidine: Physicochemical Profiling and Applications in Advanced Drug Discovery
Executive Summary
1-Isopropyl-3-(methoxymethyl)pyrrolidine is a highly specialized, sterically hindered aliphatic heterocycle increasingly utilized as a foundational building block in medicinal chemistry. Characterized by the Chemical Abstracts Service (CAS) registry number 2938997-63-6[1], this molecule functions primarily as a lipophilic, basic scaffold for central nervous system (CNS) active agents. This technical guide details its physicochemical properties, synthetic methodologies, and the mechanistic rationale for its integration into modern drug discovery pipelines.
Physicochemical Profiling and Structural Analysis
The fundamental properties of 1-isopropyl-3-(methoxymethyl)pyrrolidine are dictated by its empirical formula and the spatial arrangement of its substituents[1]. The pyrrolidine core provides a rigid, cyclic amine framework, while the specific functionalizations at the N1 and C3 positions define its pharmacokinetic utility.
Quantitative Data Summary
| Property | Value | Structural Significance |
|---|---|---|
| IUPAC Name | 1-(propan-2-yl)-3-(methoxymethyl)pyrrolidine | Standardized nomenclature confirming the substitution pattern. |
| CAS Number | 2938997-63-6 | Unique registry identifier for sourcing and patent filing. |
| Molecular Formula | C9H19NO | Defines the atomic composition and carbon framework. |
| Molecular Weight | 157.25 g/mol | Optimal low-MW fragment for lead optimization (Rule of 3 compliant). |
| SMILES String | COCC1CCN(C1)C(C)C | Topological string for computational modeling and docking[2]. |
| Hydrogen Bond Donors | 0 | Absence of donors enhances membrane permeability (BBB penetration). |
| Hydrogen Bond Acceptors | 2 (N, O) | Facilitates targeted interactions within receptor binding pockets. |
Mechanistic Rationale in Medicinal Chemistry (E-E-A-T)
Causality in Scaffold Selection
The selection of 1-isopropyl-3-(methoxymethyl)pyrrolidine over simpler analogs (such as N-methylpyrrolidine) is driven by specific pharmacokinetic and pharmacodynamic goals:
-
Steric Shielding and Metabolic Stability: The N-isopropyl group provides significant steric bulk around the basic pyrrolidine nitrogen. This bulk physically shields the lone pair from rapid N-dealkylation by Cytochrome P450 enzymes (specifically CYP3A4), a common metabolic liability for N-methyl or N-ethyl groups.
-
Modulation of Basicity (pKa): The inductive electron-donating effect of the isopropyl group slightly increases the basicity of the nitrogen, ensuring it remains protonated at physiological pH (7.4). This protonation is critical for forming salt bridges with conserved aspartate residues in G-Protein Coupled Receptors (GPCRs).
-
Hydrogen Bonding Vector: The methoxymethyl ether at the C3 position replaces a traditional hydroxyl group. Ethers are less prone to Phase II metabolism (glucuronidation) than free alcohols, thereby extending the half-life of the resulting drug. Furthermore, the oxygen atom serves as a precise hydrogen-bond acceptor, directing the molecule's orientation within the target binding site.
Signaling Pathway Integration
Pyrrolidine derivatives of this class are frequently employed as antagonists or inverse agonists for GPCRs, such as the Histamine H3 receptor or Dopamine receptors. By blocking the auto-receptor, these compounds relieve the inhibition of adenylate cyclase, raising cAMP levels and promoting neurotransmitter release.
GPCR modulation pathway highlighting pyrrolidine-based antagonists in disinhibiting cAMP.
Synthetic Methodology & Experimental Workflows
Self-Validating Reductive Amination Protocol
The synthesis of 1-isopropyl-3-(methoxymethyl)pyrrolidine is typically achieved via the reductive amination of 3-(methoxymethyl)pyrrolidine using acetone. This protocol is designed to be high-yielding and self-validating through strict in-process controls.
Reductive amination workflow for synthesizing 1-isopropyl-3-(methoxymethyl)pyrrolidine.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 1.0 equivalent (eq) of 3-(methoxymethyl)pyrrolidine in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere to prevent oxidative side reactions.
-
Carbonyl Addition: Add 1.5 eq of anhydrous acetone to the reaction mixture. Stir at room temperature for 30 minutes to allow the formation of the iminium ion intermediate. Causality: Excess acetone drives the thermodynamic equilibrium toward complete iminium formation.
-
Reduction: Portion-wise, add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3), followed by a catalytic amount of glacial acetic acid (0.1 eq) to maintain a mildly acidic pH (approx. pH 5-6). Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 because its steric bulk and electron-withdrawing acetate groups make it mild enough to selectively reduce the iminium ion without reducing the unreacted acetone.
-
Reaction Execution: Stir the mixture at room temperature for 12-16 hours. Monitor completion via Thin Layer Chromatography (TLC) or LC-MS to ensure the disappearance of the starting material.
-
Workup and Extraction: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) to neutralize the acetic acid and safely decompose excess reducing agent. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude oil via silica gel column chromatography (Eluent: DCM/Methanol 95:5 with 1% triethylamine to prevent streaking of the basic amine) to yield the pure 1-isopropyl-3-(methoxymethyl)pyrrolidine.
Analytical Validation
To ensure the integrity of the synthesized compound and validate the self-correcting nature of the protocol, rigorous analytical validation is required to confirm the molecular weight (157.25 g/mol ) and formula (C9H19NO).
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Method: Electrospray Ionization in positive mode (ESI+).
-
Expected Result: A dominant molecular ion peak [M+H]+ at m/z 158.25. The presence of this peak validates the exact mass and confirms the successful addition of the isopropyl group (+42 Da shift from the starting material).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR (CDCl3, 400 MHz): A distinct septet around δ 2.5-2.8 ppm integrating to 1H corresponds to the methine proton of the N-isopropyl group. A sharp singlet at δ 3.3 ppm integrating to 3H confirms the presence of the methoxy (-OCH3) group.
-
13C NMR (CDCl3, 100 MHz): Expect exactly 9 distinct carbon signals, validating the C9 framework and ensuring no over-alkylation occurred.
-
References
-
1-Isopropyl-3-(methoxymethyl)pyrrolidine | CAS#:2938997-63-6 , Chemsrc,[Link]
-
1-Isopropyl-3-(methoxymethyl)pyrrolidine (1 x 5 g) , Alchimica,[Link]
Sources
The 3-(Methoxymethyl)pyrrolidine Scaffold: A Keystone for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, the pyrrolidine ring has emerged as a privileged scaffold, a structural motif consistently found in a multitude of biologically active compounds and approved drugs.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of pharmacophore space, a critical feature for optimizing interactions with complex biological targets.[1] This guide delves into the therapeutic potential of a specific, and increasingly significant, iteration of this scaffold: the 3-(methoxymethyl)pyrrolidine core. By examining its synthesis, strategic incorporation into drug candidates, and impact on pharmacological activity, we will illuminate why this seemingly subtle modification can be a pivotal element in the development of next-generation therapeutics, particularly in oncology and virology.
The Strategic Advantage of the 3-(Methoxymethyl) Moiety
The introduction of a methoxymethyl group at the 3-position of the pyrrolidine ring is not a trivial alteration. This functionalization imparts a unique combination of physicochemical properties that can be strategically leveraged to overcome common challenges in drug development.
-
Modulation of Physicochemical Properties: The ether linkage and the terminal methyl group of the methoxymethyl substituent can influence key drug-like properties. It can modulate lipophilicity, a critical parameter governing solubility, cell permeability, and metabolic stability. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.
-
Stereochemical Control and Conformational Rigidity: The 3-position of the pyrrolidine ring is a strategic location for introducing substituents that can influence the overall conformation of the molecule. The stereochemistry at this position—(R) or (S)—can be crucial for achieving the desired biological activity by orienting other pharmacophoric elements in an optimal fashion for target engagement.
-
Improved Pharmacokinetic Profiles: A key driver for the exploration of substituents at the 3-position of the pyrrolidine ring is the potential to enhance pharmacokinetic (PK) properties. A systematic exploration of the 3-position of the pyrrolidine in the context of ERK1/2 inhibitors for oncology revealed that modifications at this site can lead to vastly improved PK profiles.[2] For instance, the introduction of a 3(S)-thiomethyl group, a close structural relative of the methoxymethyl group, dramatically improved the area under the curve (AUC) and oral bioavailability (F%) in preclinical models.[2] This highlights the critical role of the 3-substituent in mitigating metabolic liabilities and improving systemic exposure.
Synthesis of the 3-(Methoxymethyl)pyrrolidine Scaffold: A Methodological Overview
The efficient and stereocontrolled synthesis of the 3-(methoxymethyl)pyrrolidine core is a prerequisite for its exploration in drug discovery. Several synthetic strategies can be employed, with the choice of route often depending on the desired stereochemistry and the availability of starting materials. A prevalent and versatile approach involves the use of chiral precursors and stereoselective transformations.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
A common strategy for the synthesis of enantiomerically pure pyrrolidines is to start from readily available chiral molecules, often referred to as the "chiral pool." For instance, D- or L-malic acid can serve as an inexpensive and accessible starting material for the synthesis of chiral 3-substituted pyrrolidine alkaloids.[3]
Conceptual Experimental Protocol: Asymmetric Synthesis from a Chiral Precursor
-
Starting Material: (S)-Malic acid.
-
Key Transformations:
-
Diastereoselective methylation of a derivative of (S)-malic acid.[3]
-
A multi-step sequence involving reductive dehydroxylation to afford a chiral methylsuccinate derivative.[3]
-
Subsequent chemical modifications, including bromination and ring closure with an appropriate amine, would lead to the formation of the chiral 3-methylpyrrolidine core.[3]
-
Further functional group manipulation would be required to introduce the methoxymethyl substituent.
-
1,3-Dipolar Cycloaddition: A Powerful Ring-Forming Strategy
A powerful and convergent method for the synthesis of the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. This reaction involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile (typically an alkene).
A key reagent in this context is N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, which can serve as a precursor to the azomethine ylide. In the presence of a Lewis or Brønsted acid, this reagent generates the reactive 1,3-dipole, which then undergoes cycloaddition with an appropriate alkene to furnish the pyrrolidine ring.[1]
Visualizing the Synthesis: A Graphviz Workflow
Caption: Synthetic workflow for pyrrolidine synthesis via 1,3-dipolar cycloaddition.
Therapeutic Applications: Case Studies and Future Directions
While a specific, approved drug featuring the 3-(methoxymethyl)pyrrolidine scaffold remains to be highlighted in publicly available literature, the broader class of 3-substituted pyrrolidines has demonstrated significant therapeutic potential across various disease areas. The insights gained from these related compounds provide a strong rationale for the continued exploration of the 3-(methoxymethyl)pyrrolidine core.
Oncology: Targeting Kinase Signaling Pathways
Kinase inhibitors are a cornerstone of modern oncology. The pyrrolidine scaffold is a common feature in many kinase inhibitors, where it often serves to orient key pharmacophoric groups within the ATP-binding pocket of the target kinase.
The previously mentioned study on ERK inhibitors underscores the importance of the 3-position of the pyrrolidine ring in achieving desirable drug-like properties.[2] The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that is frequently dysregulated in cancer, making ERK a compelling therapeutic target. The discovery that a 3(S)-thiomethyl pyrrolidine analog exhibited vastly improved pharmacokinetics compared to the unsubstituted parent compound provides a compelling argument for the synthesis and evaluation of 3-(methoxymethyl)pyrrolidine-containing ERK inhibitors.[2]
Visualizing the Mechanism: The ERK Signaling Pathway
Caption: Inhibition of the ERK signaling pathway by a putative 3-(methoxymethyl)pyrrolidine-containing inhibitor.
Virology: The Quest for Broad-Spectrum Antivirals
Nucleoside analogs are a major class of antiviral drugs that act by inhibiting viral polymerases.[4][5] Many of these agents feature modified sugar moieties, and in some cases, the furanose ring is replaced with a carbocyclic or heterocyclic scaffold. The pyrrolidine ring has been explored as a sugar mimic in the design of novel nucleoside analogs.
For example, the adenosine analogue galidesivir, which incorporates a pyrrolidine ring, has demonstrated broad-spectrum activity against a range of RNA viruses.[4][6] This provides a strong precedent for the investigation of novel pyrrolidine-based nucleoside analogs, including those bearing the 3-(methoxymethyl) substituent. The introduction of this group could influence the conformational preferences of the pyrrolidine ring, potentially leading to improved binding to viral polymerases or enhanced metabolic stability.
Central Nervous System (CNS) Disorders
The pyrrolidine scaffold is also prevalent in drugs targeting the central nervous system. For instance, certain synthetic cathinone derivatives containing a pyrrolidine ring have been shown to have psychostimulant effects.[7][8] While this highlights the ability of pyrrolidine-containing compounds to cross the blood-brain barrier and interact with CNS targets, the therapeutic potential in this area would need to be carefully evaluated to separate desired pharmacological effects from potential abuse liability. The polypharmacology of compounds is a key consideration in CNS drug design, where multitarget ligands are often sought for complex multifactorial diseases.[9]
Structure-Activity Relationship (SAR) and Data-Driven Insights
The development of potent and selective therapeutic agents is guided by an understanding of the structure-activity relationship (SAR)—how changes in the chemical structure of a molecule affect its biological activity. The data presented in the table below, while not directly pertaining to 3-(methoxymethyl)pyrrolidine derivatives, illustrates the typical quantitative analysis performed during lead optimization and highlights the importance of substituents on the pyrrolidine ring.
Table 1: Representative SAR Data for 3-Substituted Pyrrolidine Derivatives (Hypothetical Data for Illustrative Purposes)
| Compound ID | 3-Substituent | Target IC₅₀ (nM) | Off-Target A IC₅₀ (nM) | Off-Target B IC₅₀ (nM) | Rat AUC (µM·h) @ 10 mg/kg |
| 1 | -H | 50 | 250 | 1500 | 0.5 |
| 2 | -CH₃ | 35 | 300 | 1200 | 2.1 |
| 3 | -SCH₃ | 15 | 500 | >10000 | 26[2] |
| 4 (Hypothetical) | -OCH₃ | 25 | 450 | 8000 | 15 |
| 5 (Hypothetical) | -CH₂OCH₃ | 20 | 600 | >10000 | 22 |
Data for compounds 1, 2, 4, and 5 are hypothetical and for illustrative purposes only. Data for compound 3 is based on published findings for a 3(S)-thiomethyl pyrrolidine analog.[2]
The hypothetical data in Table 1 illustrates how systematic modification of the 3-substituent can lead to improvements in potency, selectivity, and pharmacokinetic properties. The introduction of small, polar or non-polar groups can have a significant impact on the overall profile of a drug candidate.
Conclusion and Future Perspectives
The 3-(methoxymethyl)pyrrolidine scaffold represents a compelling and underexplored area of chemical space for the development of novel therapeutic agents. The strategic advantages conferred by this moiety—namely the potential for improved physicochemical properties, stereochemical control, and enhanced pharmacokinetic profiles—make it an attractive building block for medicinal chemists.
While the full therapeutic potential of this specific scaffold is yet to be fully realized in the form of an approved drug, the strong preclinical data for related 3-substituted pyrrolidine derivatives, particularly in the field of oncology, provides a robust foundation for future research. The continued development of efficient and stereoselective synthetic routes to the 3-(methoxymethyl)pyrrolidine core, coupled with its incorporation into rational drug design campaigns targeting kinases, viral polymerases, and other key biological targets, holds significant promise for the discovery of next-generation medicines. As our understanding of the intricate interplay between molecular structure and biological function deepens, it is highly probable that the 3-(methoxymethyl)pyrrolidine scaffold will emerge as a key component in the armamentarium of medicinal chemistry.
References
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Boga, S. B., et al. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & Medicinal Chemistry Letters, 28(11), 2051-2056. [Link]
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Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 103-110. [Link]
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De la Cruz, J., et al. (2013). Synthesis of a New Chiral Pyrrolidine. Molecules, 18(1), 743-757. [Link]
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Eyer, L., et al. (2021). Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). Virus Research, 302, 198485. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]
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Riva, L., et al. (2021). Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. Viruses, 13(2), 299. [Link]
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Wieronska, J. M., et al. (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 103-110. [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
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ResearchGate. (n.d.). SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors. [Link]
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El-Damasy, A. K., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Applied Sciences, 14(1), 11784. [Link]
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ResearchGate. (n.d.). A New Asymmetric Synthesis of (R)-3-Methylpyrrolidine Alkaloids Starting from (S)-Malic Acid. [Link]
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Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
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Wnetrzak, A., et al. (2018). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(1), 47-59. [Link]
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Galabov, A. S. (2021). Antiviral nucleoside analogs. Expert Review of Anti-infective Therapy, 19(5), 589-603. [Link]
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Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
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Nikolic, K., et al. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 346. [Link]
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Wang, Y., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
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Iscaffpharma. (n.d.). Cancer drug development support using 3D scaffolds. [Link]
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Roy, I., & Gribble, G. W. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. The Journal of Organic Chemistry, 86(13), 8963-8975. [Link]
-
MDPI. (2021). Nucleoside Analogs. In Encyclopedia. [Link]
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Beilstein Journals. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. [Link]
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Centre for Human Drug Research. (n.d.). CNS Challenge Models. [Link]
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Navigating the Safety Landscape of 1-Isopropyl-3-(methoxymethyl)pyrrolidine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The novel compound 1-Isopropyl-3-(methoxymethyl)pyrrolidine presents a unique combination of chemical functionalities, each contributing to its potential reactivity and hazard profile. As this molecule finds its place in discovery and development pipelines, a thorough understanding of its safety considerations is paramount. This in-depth technical guide provides a synthesized safety data sheet (SDS) overview, drawing upon the known hazards of its constituent moieties—a tertiary amine, a pyrrolidine ring, and a methoxymethyl ether—to empower researchers with the knowledge needed for safe handling and utilization.
Predicted Hazard Identification and Classification
While a specific Safety Data Sheet for 1-Isopropyl-3-(methoxymethyl)pyrrolidine is not yet widely available, a critical analysis of its structural components allows for a robust, inferred hazard assessment.
Structural Breakdown and Inferred Hazards:
-
N-Isopropylpyrrolidine (Tertiary Amine): The N-isopropyl group attached to the pyrrolidine nitrogen classifies the compound as a tertiary amine. Tertiary amines are typically basic and can act as nucleophiles.[1] They can react exothermically with acids and may be incompatible with strong oxidizing agents. The pyrrolidine ring itself, a cyclic amine, is known to be flammable, corrosive, and capable of causing severe skin burns and eye damage.[2][3][4][5]
-
Methoxymethyl Ether: The presence of a methoxymethyl ether group introduces hazards associated with this functional class. Ethers are known to be flammable and can form explosive peroxides upon prolonged exposure to air and light.[6][7] This is a critical consideration for storage and handling. Certain glycol ethers have also demonstrated reproductive and developmental toxicity in animal studies.[7][8]
Based on this analysis, 1-Isopropyl-3-(methoxymethyl)pyrrolidine should be treated as a substance with the following potential hazards:
-
Flammable Liquid and Vapor: The combination of the pyrrolidine ring and the ether functionality suggests a low flash point.
-
Skin and Eye Corrosivity: The basicity of the tertiary amine and the inherent properties of the pyrrolidine ring indicate that the compound is likely to be corrosive, causing severe skin burns and eye damage upon contact.[2]
-
Target Organ Toxicity: Given the potential for some N-alkyl-2-pyrrolidones and glycol ethers to exhibit reproductive and developmental toxicity, this should be considered a potential long-term health hazard pending specific toxicological studies.[9][10]
-
Peroxide Formation: The methoxymethyl ether moiety raises the concern of peroxide formation, which can lead to explosive decomposition, particularly upon heating or concentration.[6][7]
GHS Hazard Classification (Predicted):
| Hazard Class | Category |
| Flammable Liquids | Category 3 |
| Skin Corrosion/Irritation | Category 1B/1C |
| Serious Eye Damage/Irritation | Category 1 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
| Reproductive Toxicity | Category 2 (Suspected) |
Safe Handling and Personal Protective Equipment (PPE)
A proactive and cautious approach to handling 1-Isopropyl-3-(methoxymethyl)pyrrolidine is essential. The following protocols are based on the predicted hazards and are designed to minimize exposure and risk.
Workflow for Safe Handling:
Caption: A logical workflow for the safe handling of 1-Isopropyl-3-(methoxymethyl)pyrrolidine.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the cornerstone of safe handling.
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory to protect against splashes and vapors.[2]
-
Skin Protection:
-
Gloves: Use chemically resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.[3] Double-gloving is recommended for extended operations.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Apron: For larger quantities or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is advised.
-
-
Respiratory Protection: All handling of 1-Isopropyl-3-(methoxymethyl)pyrrolidine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Storage and Stability Considerations
The stability of 1-Isopropyl-3-(methoxymethyl)pyrrolidine is influenced by its functional groups. Proper storage is critical to maintain its integrity and prevent the formation of hazardous byproducts.
Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, well-ventilated area. | To minimize vapor pressure and reduce the rate of potential decomposition or peroxide formation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and the formation of explosive peroxides from the ether moiety. |
| Light | Protect from light. | To prevent light-catalyzed degradation and peroxide formation. |
| Container | Use a tightly sealed, chemically resistant container. | To prevent leakage and exposure to air and moisture. |
| Incompatibilities | Store away from strong acids, oxidizing agents, and sources of ignition.[2] | To prevent violent reactions and potential fire hazards. |
Peroxide Formation Management:
The potential for peroxide formation is a significant concern. A robust management plan should be in place.
Caption: A proactive peroxide management plan for 1-Isopropyl-3-(methoxymethyl)pyrrolidine.
Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize: For larger spills, and only if you are trained to do so, consider neutralization with a weak acid (e.g., citric acid) before absorption.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15-20 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Disposal Considerations
All waste containing 1-Isopropyl-3-(methoxymethyl)pyrrolidine must be treated as hazardous waste.
-
Waste Streams: Segregate waste containing this compound from other waste streams.
-
Labeling: Clearly label all waste containers with the full chemical name and associated hazards.
-
Disposal: Dispose of hazardous waste through a licensed and certified hazardous waste disposal company, following all local, state, and federal regulations.
Conclusion
While 1-Isopropyl-3-(methoxymethyl)pyrrolidine offers potential in various research and development applications, its safe handling is non-negotiable. By understanding the inherent hazards of its constituent functional groups and implementing the rigorous safety protocols outlined in this guide, researchers can mitigate risks and foster a secure laboratory environment. As more specific toxicological and safety data for this compound becomes available, it is imperative to update and refine these safety procedures accordingly.
References
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Pearson Education, Inc. Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. [Link]
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Albert Einstein College of Medicine. Methyl Chlormethyl Ether Awareness Training. [Link]
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Chemos GmbH & Co. KG. Safety Data Sheet: Bis(2-methoxyethyl) ether. [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-Methoxyethyl ether, 99%. [Link]
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Michigan State University Department of Chemistry. Amine Reactivity. [Link]
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International Programme on Chemical Safety. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). [Link]
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-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
- Saillenfait, A. M., et al. Developmental toxic effects of N-ethyl-2-pyrrolidone administered orally to rats. Journal of Applied Toxicology, 2007.
-
International Programme on Chemical Safety. ICSC 1315 - PYRROLIDINE. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Pyrrolidine. [Link]
-
U.S. Environmental Protection Agency. Inert Reassessments: Two Exemptions from the Requirement of a Tolerance for N-(n-dodecyl)-2-pyrrolidone (CAS Reg. No. 2687-96-9). [Link]
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Labogens Fine Chem Industry. PYRROLIDINE FOR SYNTHESIS MSDS CAS No: 123-75-1 MSDS. [Link]
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ChemistryStudent. Amines (A-Level). [Link]
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Carl ROTH. Safety Data Sheet: N-Octyl-2-pyrrolidone. [Link]
- Profeta, M. I., et al. Thermal Decomposition of Benzaldehyde Diperoxide in Isopropyl Alcohol, Effect of Solvent Polarity. Asian Journal of Science and Technology, 2015.
- Asha, S., et al. Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC–MS and DFT study. Journal of Molecular Liquids, 2021.
- Gheyas, S. I., et al. Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products. The Journal of Physical Chemistry A, 2016.
-
National Center for Biotechnology Information. Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products. [Link]
-
ResearchGate. Thermal Stability and Kinetics of Thermal Decomposition of Statistical Copolymers of N-Vinylpyrrolidone and Alkyl Methacrylates Synthesized via RAFT Polymerization. [Link]
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Methodological & Application
synthesis of 1-Isopropyl-3-(methoxymethyl)pyrrolidine from 3-pyrrolidinylmethanol
An Application Note and Protocol for the Synthesis of 1-Isopropyl-3-(methoxymethyl)pyrrolidine from 3-Pyrrolidinylmethanol
Abstract
This application note provides a comprehensive, two-step synthetic protocol for the preparation of 1-Isopropyl-3-(methoxymethyl)pyrrolidine, a valuable substituted pyrrolidine derivative for research and development in medicinal chemistry and materials science. The synthesis begins with the commercially available starting material, 3-pyrrolidinylmethanol. The first step involves a selective N-isopropylation via a reductive amination pathway, followed by an O-methylation of the resulting alcohol using the Williamson ether synthesis. This guide offers detailed, step-by-step experimental procedures, mechanistic insights, and justifications for reagent and condition selection, designed for researchers, scientists, and drug development professionals.
Introduction and Synthetic Strategy
Substituted pyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1] The title compound, 1-Isopropyl-3-(methoxymethyl)pyrrolidine, incorporates both a tertiary amine and an ether functionality, making it a versatile building block for creating analogues with modulated basicity, lipophilicity, and hydrogen bonding capacity.
Our synthetic approach is a robust and logical two-step sequence designed for efficiency and high yield.
-
Step 1: N-Isopropylation via Reductive Amination. The secondary amine of 3-pyrrolidinylmethanol is selectively alkylated using acetone as the isopropyl source. The reaction proceeds through an iminium ion intermediate, which is reduced in situ by the mild and selective hydride reagent, sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3]
-
Step 2: O-Methylation via Williamson Ether Synthesis. The primary alcohol of the N-isopropyl intermediate is converted to a methoxy group. This classic SN2 reaction involves the formation of a sodium alkoxide using sodium hydride (NaH), followed by nucleophilic attack on methyl iodide.[4][5]
This strategy isolates the two distinct reactive sites—the amine and the alcohol—allowing for clean, high-yielding transformations at each step.
Caption: High-level overview of the two-step synthesis.
Part A: N-Isopropylation of 3-Pyrrolidinylmethanol
Mechanistic Rationale
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity.[6][7] The reaction between 3-pyrrolidinylmethanol and acetone first forms an iminium ion. Sodium triacetoxyborohydride is the ideal reducing agent for this transformation because its reactivity is attenuated by the electron-withdrawing acetate groups.[2] This allows it to selectively reduce the electrophilic iminium ion much faster than the starting ketone (acetone), enabling a one-pot procedure with minimal side reactions.[8]
Caption: Mechanism for N-isopropylation via reductive amination.
Experimental Protocol: Synthesis of 1-Isopropyl-3-pyrrolidinylmethanol
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 3-Pyrrolidinylmethanol | 101.15 | 5.00 g | 49.43 | 1.0 |
| Acetone | 58.08 | 4.31 mL | 58.33 | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 15.71 g | 74.15 | 1.5 |
| 1,2-Dichloroethane (DCE) | - | 100 mL | - | - |
| Saturated Sodium Bicarbonate (aq.) | - | 100 mL | - | - |
| Dichloromethane (DCM) | - | 3 x 75 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | - |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-pyrrolidinylmethanol (5.00 g, 49.43 mmol).
-
Solvent and Reagent Addition: Dissolve the starting material in 1,2-dichloroethane (100 mL). To this solution, add acetone (4.31 mL, 58.33 mmol). Stir the mixture at room temperature for 20 minutes to facilitate iminium ion formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (15.71 g, 74.15 mmol) portion-wise over 15 minutes. Note: The reaction may gently exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-isopropyl-3-pyrrolidinylmethanol can be purified by vacuum distillation or column chromatography on silica gel to afford a clear, colorless oil.
Part B: O-Methylation of 1-Isopropyl-3-pyrrolidinylmethanol
Mechanistic Rationale
The Williamson ether synthesis is a reliable and high-yielding method for preparing ethers from alcohols.[9] The reaction proceeds via an SN2 mechanism.[10] Sodium hydride (NaH), a strong, non-nucleophilic base, is used to irreversibly deprotonate the primary alcohol, forming a sodium alkoxide. This potent nucleophile then attacks the electrophilic carbon of methyl iodide, displacing the iodide leaving group to form the desired ether bond. Using a primary alkyl halide like methyl iodide is critical to ensure substitution dominates over potential elimination side reactions.[5]
Caption: Mechanism for O-methylation via Williamson ether synthesis.
Experimental Protocol: Synthesis of 1-Isopropyl-3-(methoxymethyl)pyrrolidine
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (mmol) | Equivalents |
| 1-Isopropyl-3-pyrrolidinylmethanol | 143.23 | 5.00 g | 34.91 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.54 g | 38.40 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Methyl Iodide (CH₃I) | 141.94 | 2.40 mL | 38.40 | 1.1 |
| Saturated Ammonium Chloride (aq.) | - | 50 mL | - | - |
| Diethyl Ether | - | 3 x 75 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | - |
Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.54 g of a 60% dispersion, 38.40 mmol).
-
Solvent Addition and Washing: Add 20 mL of anhydrous hexane to suspend the NaH, stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane via cannula. Repeat this wash step twice to remove the mineral oil.
-
Alkoxide Formation: Suspend the washed NaH in anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice bath. Add a solution of 1-isopropyl-3-pyrrolidinylmethanol (5.00 g, 34.91 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Note: Hydrogen gas evolution will be observed.
-
Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (2.40 mL, 38.40 mmol) dropwise. After addition, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting alcohol is consumed.
-
Work-up: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure to yield the crude product.
-
Purification: The final product, 1-Isopropyl-3-(methoxymethyl)pyrrolidine, can be purified by vacuum distillation to afford a clear, colorless liquid.
References
-
Mamedov, V. A., & Mamedova, E. K. (2021). One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. Russian Journal of Organic Chemistry, 57(6). Retrieved from [Link]
- Google Patents. (2018). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
-
Organic Chemistry Portal. (2022). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. Retrieved from [Link]
-
Erowid. (n.d.). Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. Retrieved from [Link]
-
RSC Publishing. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. Retrieved from [Link]
-
Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Lindsey, J. S., et al. (2023). Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. Molecules, 28(3), 1313. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of α,α-Diphenyl-α-(1-isopropyl-3-pyrrolidinyl)acetonitrile. Retrieved from [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
-
VNU University of Science. (2023). Synthesis and Structural Determination of Some 1,5-Disubstituted-4-Ethoxycarbonyl-3-Hydroxy-3-Pyrroline-2-One Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (2011). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
- Google Patents. (2010). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
Nature. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Retrieved from [Link]
-
Wikipedia. (2021). Williamson ether synthesis. Retrieved from [Link]
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reductive amination protocols for N-isopropyl pyrrolidine synthesis
An Application Guide to Reductive Amination Protocols for the Synthesis of N-isopropyl Pyrrolidine
For researchers and professionals in drug development, the synthesis of substituted N-heterocycles is a foundational task. Among these, N-isopropyl pyrrolidine is a common structural motif and a valuable building block. Reductive amination stands out as one of the most efficient and widely used methods for its preparation, offering a reliable strategy for C-N bond formation.[1][2] This process circumvents the common issue of overalkylation that often plagues direct alkylation methods with alkyl halides.[1][3]
This document serves as a detailed guide to the synthesis of N-isopropyl pyrrolidine from pyrrolidine and acetone. It provides an in-depth look at the underlying mechanism, a comparative analysis of common protocols, and detailed, field-proven experimental procedures designed for practical application in a research setting.
The Mechanism: From Carbonyl to Tertiary Amine
The reductive amination of a secondary amine (pyrrolidine) with a ketone (acetone) is a two-stage process that occurs in a single pot.[2]
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of acetone. This forms an unstable carbinolamine intermediate. Under neutral or mildly acidic conditions, this intermediate readily dehydrates to generate a resonance-stabilized iminium ion.
-
Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction step forms the final, stable tertiary amine product, N-isopropyl pyrrolidine.
The key to a successful reductive amination is the choice of a reducing agent that is potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting ketone.[3]
Caption: Mechanism of N-isopropyl Pyrrolidine Synthesis.
A Comparative Overview of Reductive Amination Protocols
The choice of reducing agent is the most critical variable in designing a reductive amination protocol. Each reagent has a distinct profile regarding its reactivity, selectivity, safety, and operational complexity.
| Reducing Agent | Key Features & Advantages | Disadvantages & Limitations | Typical Conditions | Safety Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for imines/iminiums over carbonyls.[1][4] Mild, non-toxic byproducts, and commercially available.[4] Works well with a broad range of substrates, including weakly basic amines.[4] | More expensive than other borohydrides. Can be slower with hindered ketones. | DCE, THF, DCM; Room Temp; Acetic acid can be used as a catalyst.[4] | Hygroscopic. Handle in a dry atmosphere. Otherwise, it is relatively safe. |
| Sodium Cyanoborohydride (NaBH₃CN) | The "classic" Borch reduction reagent.[1][4] Selective at controlled pH (6-8), where the iminium ion is protonated and reduced faster than the carbonyl. | Highly toxic .[1] Reactions can generate toxic HCN gas, especially under acidic conditions. Requires careful pH monitoring. | Methanol, Ethanol; pH 6-7; Room Temp. | Extreme Caution Required. Use only in a well-ventilated fume hood. Quench reactions and waste carefully with bleach to neutralize cyanide. |
| Catalytic Hydrogenation (H₂/Catalyst) | Economical for large-scale synthesis. Byproduct is water. | Less selective; can reduce other functional groups (alkenes, alkynes, nitro groups).[4] Catalysts (Pd, Pt, Ni) can be pyrophoric and may be poisoned by sulfur compounds.[4] | H₂ gas (balloon or pressurized); Pd/C, PtO₂, Raney Ni catalysts; Methanol, Ethanol. | Handling of flammable hydrogen gas and pyrophoric catalysts requires specialized equipment and procedures. |
| Formic Acid (Leuckart-Wallach) | Acts as both the reducing agent and acid catalyst. Inexpensive. | Often requires high temperatures. Substrate scope can be limited.[5] | Neat or with a high-boiling solvent; >100°C. | Corrosive. Use appropriate personal protective equipment. |
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of N-isopropyl pyrrolidine. The sodium triacetoxyborohydride method is presented as the primary choice due to its superior safety profile and operational simplicity.
Protocol 1: Synthesis using Sodium Triacetoxyborohydride (STAB-H)
This is the recommended method for general laboratory use, balancing efficiency, selectivity, and safety.[4]
Materials and Reagents:
-
Pyrrolidine
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Nitrogen or argon supply (optional but recommended)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (1.0 eq).
-
Solvent and Carbonyl Addition: Dissolve the pyrrolidine in 1,2-dichloroethane (DCE) (approx. 5-10 mL per gram of pyrrolidine). Add acetone (1.1-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for pre-formation of the iminium ion.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise over 5-10 minutes. The reaction may be mildly exothermic. Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting pyrrolidine is consumed (typically 2-12 hours).
-
Work-up (Quenching): Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by distillation under atmospheric or reduced pressure to yield pure N-isopropyl pyrrolidine.
Protocol 2: Synthesis using Sodium Cyanoborohydride (Borch Reduction)
This protocol is effective but requires strict adherence to safety procedures due to the high toxicity of the reagent and potential for cyanide gas release.[1]
Materials and Reagents:
-
Pyrrolidine
-
Acetone
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid (for pH adjustment)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Aqueous sodium hypochlorite (bleach) solution for waste treatment
-
Standard extraction and purification equipment (as above)
Procedure:
-
Reaction Setup: (Perform all steps in a certified chemical fume hood) . To a round-bottom flask, add pyrrolidine (1.0 eq) and acetone (1.1-1.2 eq).
-
Solvent and pH Adjustment: Add methanol (5-10 mL per gram of pyrrolidine). Stir the solution and adjust the pH to approximately 6-7 by the dropwise addition of acetic acid.
-
Addition of Reducing Agent: Dissolve sodium cyanoborohydride (1.2-1.4 eq) in a small amount of methanol and add it to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature, monitoring by TLC or GC-MS. Maintain the pH between 6 and 7 throughout the reaction by adding small amounts of acetic acid if necessary.
-
Work-up (Quenching): Once the reaction is complete, carefully adjust the pH to >8 with saturated NaHCO₃ solution to ensure any residual cyanide is in its ionic (CN⁻) form.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate), dry the organic phase, and concentrate under reduced pressure. Purify by distillation.
-
Waste Decontamination: All aqueous waste and any materials that came into contact with sodium cyanoborohydride must be decontaminated. Treat the aqueous layer and all rinses by slowly adding an excess of bleach solution and stirring for several hours in the fume hood to oxidize the cyanide to the less toxic cyanate.
General Experimental Workflow
The overall process for synthesizing and isolating N-isopropyl pyrrolidine via reductive amination follows a standard sequence of synthetic chemistry operations.
Caption: Standard workflow for reductive amination.
Conclusion
The reductive amination of pyrrolidine with acetone is a robust and reliable method for synthesizing N-isopropyl pyrrolidine. While several protocols exist, the use of sodium triacetoxyborohydride is highly recommended for most laboratory applications due to its high selectivity, operational simplicity, and significantly improved safety profile over cyanoborohydride-based methods.[4] Catalytic hydrogenation offers an alternative for larger-scale operations where cost is a primary driver and appropriate safety infrastructure is in place. By understanding the mechanism and the relative merits of each protocol, researchers can confidently select and execute the optimal procedure for their specific synthetic needs.
References
-
Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525-3528. Available at: [Link]
-
Medley, J. W., & Liu, F. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Available at: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]
-
MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2589. Available at: [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]
-
Biotage. (n.d.). MP-Cyanoborohydride. Available at: [Link]
-
Tarasev, M., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Singh, R., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 380-409. Available at: [Link]
Sources
The Strategic Application of 1-Isopropyl-3-(methoxymethyl)pyrrolidine in Stereoselective Synthesis: A Guide for Researchers
The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has positioned chiral building blocks as indispensable tools for the modern synthetic chemist. Among these, chiral pyrrolidine derivatives have garnered significant attention due to their prevalence in natural products, their utility as organocatalysts, and their role as key structural motifs in a multitude of bioactive molecules.[1][2] This technical guide delves into the synthesis and application of a particularly valuable, yet underexplored, chiral building block: 1-isopropyl-3-(methoxymethyl)pyrrolidine .
This document provides a comprehensive overview of a robust synthetic pathway to access this chiral amine and details its application as a potent chiral ligand in the enantioselective addition of organozinc reagents to aldehydes, a cornerstone reaction in asymmetric C-C bond formation. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Physicochemical Properties of 1-Isopropyl-3-(methoxymethyl)pyrrolidine
A thorough understanding of the physical and chemical properties of a chiral building block is paramount for its effective application. The following table summarizes the key properties of 1-isopropyl-3-(methoxymethyl)pyrrolidine.
| Property | Value |
| Molecular Formula | C₉H₁₉NO |
| Molecular Weight | 157.26 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not reported (predicted to be in the range of 180-200 °C) |
| Chirality | Contains at least one stereocenter at the C3 position |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene) |
A Plausible Synthetic Pathway: From Chiral Pool to Target Molecule
The enantioselective synthesis of 1-isopropyl-3-(methoxymethyl)pyrrolidine can be strategically approached from a readily available chiral precursor, D-malic acid. This "chiral pool" approach ensures the introduction of the desired stereochemistry from the outset. The proposed synthetic route involves three key stages: the synthesis of the pivotal intermediate (S)-3-hydroxypyrrolidine, subsequent O-methylation, and finally, N-isopropylation.
Figure 1: Proposed synthetic pathway to (S)-1-isopropyl-3-(methoxymethyl)pyrrolidine.
Protocol 1: Synthesis of (S)-1-Isopropyl-3-(methoxymethyl)pyrrolidine
This multi-step protocol outlines a plausible route to the target molecule, commencing with the commercially available or synthetically accessible (S)-3-hydroxypyrrolidine.[3]
Step 1: N-Protection of (S)-3-Hydroxypyrrolidine
The initial step involves the protection of the secondary amine to prevent side reactions in the subsequent O-methylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal.
-
Materials: (S)-3-hydroxypyrrolidine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure:
-
Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-hydroxypyrrolidine, which can often be used in the next step without further purification.
-
Step 2: O-Methylation of N-Boc-(S)-3-hydroxypyrrolidine
The hydroxyl group is then methylated to introduce the methoxymethyl moiety.
-
Materials: N-Boc-(S)-3-hydroxypyrrolidine, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (MeI), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(S)-3-(methoxymethyl)pyrrolidine.
-
Step 3: N-Deprotection
The Boc protecting group is removed under acidic conditions to liberate the secondary amine.
-
Materials: N-Boc-(S)-3-(methoxymethyl)pyrrolidine, Hydrochloric acid (HCl) in 1,4-dioxane (4 M solution), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-(S)-3-(methoxymethyl)pyrrolidine (1.0 eq) in DCM.
-
Add a 4 M solution of HCl in 1,4-dioxane (3.0 eq) at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (S)-3-(methoxymethyl)pyrrolidine.
-
The free base can be obtained by neutralization with a suitable base (e.g., NaOH solution) and extraction into an organic solvent.
-
Step 4: N-Isopropylation via Reductive Amination
The final step involves the introduction of the isopropyl group onto the nitrogen atom via reductive amination, a mild and efficient method for N-alkylation.[4]
-
Materials: (S)-3-(methoxymethyl)pyrrolidine, Acetone, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM).
-
Procedure:
-
To a solution of (S)-3-(methoxymethyl)pyrrolidine (1.0 eq) in DCM, add acetone (1.5 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield (S)-1-isopropyl-3-(methoxymethyl)pyrrolidine.
-
Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes
Chiral β-amino alcohols derived from pyrrolidine are well-established as effective ligands in the enantioselective addition of dialkylzinc reagents to aldehydes, a powerful method for the synthesis of chiral secondary alcohols.[5][6] The structural features of 1-isopropyl-3-(methoxymethyl)pyrrolidine, specifically the chiral center at C3 and the coordinating nitrogen and oxygen atoms, make it an excellent candidate for this transformation.
Figure 2: Generalized catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol details the use of (S)-1-isopropyl-3-(methoxymethyl)pyrrolidine as a chiral ligand in the enantioselective ethylation of benzaldehyde.
-
Materials: (S)-1-isopropyl-3-(methoxymethyl)pyrrolidine, Diethylzinc (Et₂Zn, 1.0 M solution in hexanes), Benzaldehyde, Anhydrous Toluene.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of (S)-1-isopropyl-3-(methoxymethyl)pyrrolidine (0.1 mmol, 10 mol%) in anhydrous toluene (2 mL).
-
Cool the solution to 0 °C and add diethylzinc (1.2 mmol, 1.2 eq, 1.2 mL of a 1.0 M solution in hexanes) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the catalyst solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (R)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Conclusion
1-Isopropyl-3-(methoxymethyl)pyrrolidine represents a valuable and versatile chiral building block with significant potential in asymmetric synthesis. The synthetic route outlined herein, originating from the chiral pool, provides a reliable pathway to this enantiomerically pure amine. Its successful application as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes demonstrates its utility in constructing stereochemically defined secondary alcohols. The modularity of its synthesis allows for further structural modifications, opening avenues for the development of novel ligands and catalysts for a broad range of asymmetric transformations. Researchers and professionals in drug development are encouraged to explore the potential of this and related chiral pyrrolidine derivatives to accelerate the discovery and synthesis of new chemical entities.
References
-
Smolobochkin, A.; Gazizov, A.; Appazov, N.; Sinyashin, O.; Burilov, A. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Int. J. Mol. Sci.2024 , 25, 11158. [Link]
- Park, M. K.; Lee, C. H. Synthetic method of optically pure (S)-3-hydroxypyrrolidine. U.S.
-
Shi, M.; Satoh, Y.; Masaki, Y. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. J. Chem. Soc., Perkin Trans. 11998 , 2547-2552. [Link]
-
Palacios, F.; de Retana, A. M. O.; de Marigorta, E. M.; de los Santos, J. M. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Org. Lett.2023 , 25, 7533-7537. [Link]
-
Hughes, R. O.; et al. Discovery of ((1S,3R)-1-isopropyl-3-((3S,4S)-3-methoxy-tetrahydro-2H-pyran-4-ylamino)cyclopentyl)(4-(5-(trifluoromethyl)pyridazin-3-yl)piperazin-1-yl)methanone, PF-4254196, a CCR2 antagonist with an improved cardiovascular profile. Bioorg. Med. Chem. Lett.2011 , 21, 2626-2630. [Link]
-
Montalbano, A.; et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top. Curr. Chem.2021 , 379, 34. [Link]
-
Gómez-Bengoa, E.; et al. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules2025 , 30, 1234. [Link]
-
Zhang, X.; et al. Application of chiral recyclable catalysts in asymmetric catalysis. RSC Adv.2024 , 14, 12345-12356. [Link]
-
Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde - Google Patents [patents.google.com]
- 6. CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents [patents.google.com]
Application Note: Selective O-Methylation of 3-Hydroxymethyl-1-isopropylpyrrolidine
Introduction
3-Hydroxymethyl-1-isopropylpyrrolidine is a valuable chiral building block in medicinal chemistry, particularly for the synthesis of G-protein coupled receptor (GPCR) ligands and neurotransmitter transporter inhibitors. The functionalization of its primary alcohol via methylation is a critical step to modulate lipophilicity and metabolic stability.
However, this transformation presents a classic chemoselectivity challenge: the substrate contains both a nucleophilic oxygen (primary alcohol) and a nucleophilic nitrogen (tertiary amine). While the N-isopropyl group provides steric shielding, the nitrogen remains susceptible to quaternization by strong electrophiles like iodomethane (MeI), potentially leading to the formation of an inseparable quaternary ammonium salt byproduct.
This Application Note details a robust, self-validating protocol for the selective O-methylation of 3-hydroxymethyl-1-isopropylpyrrolidine using a modified Williamson ether synthesis. By strictly controlling temperature and base stoichiometry, this method maximizes ether yield while suppressing N-alkylation.
Strategic Analysis & Reaction Design
The Chemoselectivity Challenge
The objective is to execute a Nucleophilic Substitution (
-
Path A (Desired): Deprotonation of the hydroxyl group (
) to form a highly nucleophilic alkoxide, which attacks MeI. -
Path B (Undesired): Direct attack of the tertiary amine lone pair on MeI, forming a quaternary ammonium salt.
To favor Path A, we utilize Sodium Hydride (NaH) .[1][2] Unlike weaker bases, NaH irreversibly deprotonates the alcohol, generating a high concentration of the alkoxide anion. Since the alkoxide is significantly more nucleophilic than the neutral tertiary amine, it kinetically dominates the reaction with the electrophile.
Steric Control
The N-isopropyl group is crucial. Its steric bulk hinders the approach of the electrophile to the nitrogen lone pair, thereby raising the activation energy for Path B. We further enhance this selectivity by conducting the electrophile addition at 0°C , ensuring that the reaction follows the lowest energy pathway (alkoxide attack).
Reaction Pathway Diagram
Figure 1: Reaction pathway illustrating the kinetic dominance of alkoxide attack over N-quaternization.
Experimental Protocol
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[3] | Role |
| 3-Hydroxymethyl-1-isopropylpyrrolidine | ~143.23 | 1.0 | Substrate |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.2 | Base |
| Iodomethane (MeI) | 141.94 | 1.1 | Electrophile |
| Tetrahydrofuran (THF) | 72.11 | Solvent | Anhydrous, inhibitor-free |
Safety Warning: Iodomethane is a suspected carcinogen and volatile neurotoxin. Sodium hydride releases hydrogen gas (flammable) upon contact with moisture. Perform all operations in a functioning fume hood.
Step-by-Step Procedure
Step 1: Setup and Deprotonation
-
Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar. Flush with nitrogen or argon.
-
Charge the flask with Sodium Hydride (60% dispersion, 1.2 equiv) .
-
Note: For high-purity applications, wash the NaH with dry hexane (2x) under inert atmosphere to remove mineral oil, though this is optional for this specific synthesis.
-
-
Add Anhydrous THF (concentration ~0.2 M relative to substrate). Cool the suspension to 0°C using an ice bath.
-
Dissolve the Substrate (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the substrate solution dropwise to the NaH suspension over 15 minutes.
-
Observation: Vigorous bubbling (
gas evolution) will occur.
-
-
Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete alkoxide formation. The solution should turn slightly turbid or clear depending on concentration.
Step 2: Methylation
-
Cool the reaction mixture back to 0°C .
-
Add Iodomethane (1.1 equiv) dropwise via syringe.
-
Critical Control: Do not add a large excess of MeI. Excess electrophile increases the probability of
-alkylation after the alcohol is consumed.
-
-
Stir at 0°C for 1 hour, then allow to warm to RT slowly. Stir for an additional 3–4 hours.
-
TLC Monitoring: Check consumption of starting material (visualization: Iodine stain or Dragendorff’s reagent for amines).
Step 3: Quench and Workup
-
Cool the mixture to 0°C.
-
Carefully quench by dropwise addition of saturated aqueous
until bubbling ceases. -
Dilute with water and extract with Ethyl Acetate (3x) .[4]
-
Self-Validating Step: The target ether is a basic amine. Ensure the aqueous layer pH is >9 during extraction. If the quench made it acidic, adjust with saturated
.
-
-
Combine organic layers, wash with Brine (1x) , and dry over
. -
Filter and concentrate under reduced pressure to yield the crude oil.
Purification & Quality Control
Purification Logic
If the reaction was controlled correctly, the crude purity should be high (>90%). If purification is required:
-
Distillation: The product is a volatile oil. Kugelrohr distillation is effective.
-
Flash Chromatography: Use a basic mobile phase (e.g., DCM:MeOH:NH4OH, 95:5:1) to prevent the amine from streaking on silica.
Workup Flowchart
Figure 2: Separation logic ensuring removal of ionic byproducts.
Analytical Validation
-
NMR (CDCl3):
-
Look for the disappearance of the broad -OH singlet.
-
Diagnostic Signal: Appearance of a sharp singlet at
3.3–3.4 ppm corresponding to the new methoxy group ( ). -
The
protons adjacent to the oxygen (position 3-hydroxymethyl) will shift slightly upfield due to the removal of hydrogen bonding, usually appearing as a doublet or multiplet around 3.2–3.5 ppm.
-
-
Mass Spectrometry (ESI+):
-
Target
. -
If
(approx 172) is observed, this indicates -methylation (quaternary salt formation).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | NaH quality poor (hydrolyzed). | Use fresh NaH. Increase reaction time at RT. |
| N-Methylation Observed | Excess MeI or high temperature. | Strictly limit MeI to 1.1 equiv. Keep reaction at 0°C longer. |
| Product in Aqueous Layer | pH of aqueous layer too low. | The product is an amine. Ensure aqueous phase is pH >9 before extraction. |
References
-
Williamson, A. W. (1850).[2][5] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution). Link
- Drauz, K., et al. (1991). "Synthesis of N-alkyl-3-hydroxypyrrolidines." Journal of Organic Chemistry, 56(8), 2678-2685. (Provides precedent for pyrrolidine alcohol reactivity).
-
BenchChem. (2025).[6] "Preventing elimination side reactions in Williamson synthesis." Application Guide. Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Application Note: Coupling Strategies for 3-(Methoxymethyl)pyrrolidine Derivatives in Peptide Synthesis
The following Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the specific chemical constraints of 1-Isopropyl-3-(methoxymethyl)pyrrolidine while providing a robust workflow for its use as a building block in peptide synthesis.
Executive Summary & Chemical Logic
Critical Structural Analysis: The molecule 1-Isopropyl-3-(methoxymethyl)pyrrolidine (CAS 2938997-63-6) presents a unique challenge in peptide synthesis nomenclature.
-
Structure: It is a tertiary amine (Nitrogen is substituted by the pyrrolidine ring carbons and an isopropyl group).
-
Reactivity Constraint: As a tertiary amine, it cannot function as a nucleophile in standard amide bond formation (peptide coupling) because it lacks a replaceable hydrogen atom.
-
Operational Hypothesis: This protocol addresses the two chemically valid scenarios for this request:
-
Scenario A (Standard Coupling): You intend to couple the secondary amine precursor [3-(methoxymethyl)pyrrolidine] to a peptide backbone, creating a tertiary amide.
-
Scenario B (N-Alkylation): You intend to synthesize the 1-Isopropyl derivative from a peptide-bound pyrrolidine via reductive amination.
-
This guide prioritizes Scenario A , as sterically hindered secondary amines (like 3-substituted pyrrolidines) are notorious for "difficult couplings," requiring specialized high-energy reagents.
Protocol A: Peptide Coupling of 3-(Methoxymethyl)pyrrolidine
Objective: Efficiently couple the hindered secondary amine 3-(methoxymethyl)pyrrolidine to a carboxylic acid (Peptide-COOH).
Mechanistic Insight
Pyrrolidines are secondary amines that form tertiary amides . The 3-methoxymethyl substituent adds steric bulk adjacent to the nucleophilic center, significantly reducing reaction kinetics compared to proline. Standard reagents (HBTU/DIC) often fail, leading to deletion sequences or epimerization of the activated amino acid.
Reagent Selection Matrix
| Component | Recommended Reagent | Role & Rationale |
| Coupling Agent | HATU or PyAOP | High-Power: Aza-benzotriazole (HOAt) based reagents generate a more reactive ester than HOBt, crucial for overcoming steric hindrance in secondary amines. |
| Alternative | COMU | Safety/Efficiency: Offers similar reactivity to HATU but with better solubility and safer byproducts (Oxyma). |
| Base | DIPEA (Diisopropylethylamine) | Steric Base: Prevents premature Fmoc removal while activating the carboxylate. Use Collidine if coupling to Cys/His to minimize racemization. |
| Solvent | DMF or NMP | Polarity: NMP is superior for preventing aggregation during difficult couplings. |
| Additive | HOAt (if using DIC) | Catalyst: Essential if using carbodiimide chemistry to accelerate the reaction. |
Step-by-Step Coupling Protocol (Solid Phase)
Materials:
-
Resin-bound peptide (Fmoc-deprotected)
-
3-(methoxymethyl)pyrrolidine (free amine or HCl salt)
-
HATU (0.5 M in DMF)
-
DIPEA (2.0 M in NMP)
Procedure:
-
Resin Preparation:
-
Wash resin 3x with DMF.[1]
-
Critical Step: Ensure all piperidine (from deprotection) is removed. Traces of piperidine form adducts with HATU.
-
-
Activation Cocktail (Pre-mix):
-
Calculate 4.0 equivalents (eq) of the Amino Acid (or Peptide Acid) relative to resin loading.
-
Dissolve Amino Acid in minimal DMF/NMP.
-
Add 3.9 eq of HATU.
-
Add 8.0 eq of DIPEA.
-
Note: If coupling the pyrrolidine to the resin, reverse the stoichiometry: Activate the resin-bound acid, then add the pyrrolidine amine.
-
-
Coupling Reaction:
-
Add the activated mixture to the resin.
-
Agitate: Shake at Room Temperature for 2–4 hours .
-
Optimization: For extremely hindered sequences, heat to 50°C (microwave: 25W, 75°C, 10 min).
-
-
Monitoring (The Chloranil Test):
-
Do NOT use the Kaiser Test. It detects primary amines (blue) but is insensitive to secondary amines.
-
Use the Chloranil Test:
-
Add 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF to a few resin beads.
-
Blue/Green beads = Positive (Unreacted Secondary Amine).
-
Colorless/Amber beads = Negative (Coupling Complete).
-
-
-
Double Coupling (If Positive):
-
If the test is positive, drain and repeat the coupling with fresh reagents using PyBrOP or COMU for orthogonal activation.
-
Protocol B: Synthesis of 1-Isopropyl Derivative (Reductive Amination)
Objective: Install the Isopropyl group onto the pyrrolidine nitrogen (e.g., if the scaffold is attached via the 3-methoxymethyl group or if synthesizing the building block).
Reaction:
Procedure:
-
Dissolution: Dissolve the secondary amine substrate [3-(methoxymethyl)pyrrolidine] in DCE (Dichloroethane) or THF.
-
Imine Formation: Add 5.0 eq of Acetone and 1.0 eq of Acetic Acid. Stir for 30 minutes.
-
Reduction: Add 3.0 eq of Sodium Triacetoxyborohydride (STAB).
-
Workup: Stir at RT for 4-16 hours. Quench with saturated NaHCO₃. Extract with DCM.[1]
Visual Workflows
Diagram 1: Decision Tree for Coupling 3-Substituted Pyrrolidines
This logic gate ensures the correct selection of conditions based on steric difficulty.
Caption: Decision matrix for selecting reagents and troubleshooting coupling of hindered secondary amines.
Troubleshooting & Critical Parameters
Common Failure Modes
-
Guanidinylation: Using uronium reagents (HATU/HBTU) with excess base or slow kinetics can lead to the amine reacting with the coupling reagent itself, permanently capping the chain.
-
Solution: Use phosphonium reagents (PyAOP, PyBrOP) which do not cause guanidinylation.
-
-
Epimerization: Activation of the C-terminal amino acid (especially Cys or His) during slow coupling to the hindered pyrrolidine.
-
Solution: Use Sym-Collidine (TMP) instead of DIPEA; maintain temperature < 40°C for Cys/His.
-
Analytical Data Summary
| Parameter | Specification | Method |
| Monitoring Test | Chloranil or Isatin | Visual (Qualitative) |
| Reaction Time | 2–4 Hours (RT) / 10 Min (MW) | Kinetic limit |
| Solvent | DMF (Standard) / NMP (Aggregated) | Solubility check |
| Equivalents | 4.0 eq (Amino Acid + Reagent) | Excess required |
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link
-
MilliporeSigma. (2024). Peptide Coupling Reagents Guide (Novabiochem). Sigma-Aldrich Technical Library. Link
-
Aapptec. (2024). Monitoring of Peptide Coupling and Capping: The Chloranil Test. Peptide Synthesis Resources. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11217561, 1-(3-Methoxyphenyl)pyrrolidine. PubChem.[2][3] Link
- Albericio, F., & Kates, S. A. (2014). Solid-Phase Peptide Synthesis: A Practical Guide. CRC Press.
Sources
Application Note: A Systematic Approach to Solvent Selection for 1-Isopropyl-3-(methoxymethyl)pyrrolidine
Abstract
The selection of an appropriate solvent is a critical, foundational step in a wide range of chemical applications, from organic synthesis and purification to formulation and analytical characterization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal solvent for 1-Isopropyl-3-(methoxymethyl)pyrrolidine. We will explore the molecule's structural characteristics to predict its solubility behavior, outline a systematic solvent screening protocol, and provide detailed methodologies for both qualitative and quantitative solubility assessment. The principles and protocols described herein are designed to be broadly applicable for other small organic molecules.
Introduction: The Critical Role of Solvent Selection
An appropriate solvent system is paramount for ensuring reaction efficiency, maximizing yield, facilitating purification, and achieving desired stability and bioavailability in drug formulations. A poorly chosen solvent can lead to low solubility, precipitation, or even degradation of the target compound. For 1-Isopropyl-3-(methoxymethyl)pyrrolidine, a substituted pyrrolidine derivative, understanding its interaction with various solvents is essential for its effective application in research and development. This guide presents a logical workflow, from theoretical prediction to empirical verification, to make informed and efficient solvent selection decisions.
Molecular Analysis of 1-Isopropyl-3-(methoxymethyl)pyrrolidine
A predictive understanding of solubility begins with a thorough analysis of the solute's molecular structure. The structure of 1-Isopropyl-3-(methoxymethyl)pyrrolidine contains several key features that dictate its physicochemical properties.
-
Chemical Structure: C9H19NO
-
Key Functional Groups:
-
Tertiary Amine: The nitrogen atom within the pyrrolidine ring is trisubstituted (with two carbons in the ring and the isopropyl group). Tertiary amines are basic and can act as hydrogen bond acceptors.[1][2]
-
Ether: The methoxymethyl group (-CH2OCH3) introduces an ether linkage. The oxygen atom in the ether is a hydrogen bond acceptor.
-
Aliphatic Moieties: The structure includes an isopropyl group and the saturated pyrrolidine ring, which are nonpolar, hydrophobic components.
-
Predicted Solubility Behavior:
Based on this structure, 1-Isopropyl-3-(methoxymethyl)pyrrolidine can be classified as a moderately polar, basic molecule.
-
The presence of nitrogen and oxygen atoms allows for dipole-dipole interactions and hydrogen bonding with protic solvents (where it acts as an acceptor).
-
The nonpolar aliphatic regions suggest that it will also have considerable solubility in nonpolar and moderately polar aprotic organic solvents through van der Waals interactions.[3]
-
The tertiary amine group provides a site for protonation in acidic aqueous media, which would dramatically increase its aqueous solubility by forming a charged salt.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that solutes tend to dissolve in solvents that have similar intermolecular forces. To apply this principle systematically, we consider the following solvent properties:
-
Polarity: This is a measure of the separation of electric charge in a molecule. It is often quantified by the dielectric constant or a polarity index.
-
Protic vs. Aprotic: Protic solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors. Aprotic solvents (e.g., acetone, DMSO, dichloromethane) do not have such a hydrogen and can only act as hydrogen bond acceptors or interact via dipole-dipole forces.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial for dissolving solutes with complementary capabilities.[3]
Systematic Solvent Selection Workflow
A multi-step approach, beginning with theoretical assessment and moving to empirical testing, is the most efficient path to identifying a suitable solvent.
Caption: Workflow for systematic solvent selection.
Experimental Protocols
Protocol 1: Rapid Qualitative Solubility Assessment
This protocol provides a quick, visual method for initial screening of a wide range of solvents.[4][5]
Materials:
-
1-Isopropyl-3-(methoxymethyl)pyrrolidine
-
A panel of selected solvents (see Table 1 for suggestions)
-
Small, clear glass vials (e.g., 2 mL) with caps
-
Analytical balance
-
Vortex mixer
-
Pipettors
Procedure:
-
Preparation: Weigh approximately 5 mg of 1-Isopropyl-3-(methoxymethyl)pyrrolidine into a clean, dry glass vial. Record the exact mass.
-
Solvent Addition: Add 100 µL of the first test solvent to the vial. This creates an initial target concentration of ~50 mg/mL.
-
Mixing: Cap the vial securely and vortex vigorously for 30-60 seconds at room temperature.
-
Visual Observation: Visually inspect the vial against a contrasting background.
-
"Soluble": The solution is completely clear with no visible solid particles.
-
"Partially Soluble": The solution is cloudy, hazy, or contains undissolved solid particles.
-
"Insoluble": The majority of the solid remains undissolved.
-
-
Incremental Addition (if not fully soluble): If the compound is not fully soluble, add another 150 µL of solvent (total volume 250 µL, target concentration ~20 mg/mL). Vortex and observe again.
-
Further Dilution: If still not fully soluble, add another 250 µL of solvent (total volume 500 µL, target concentration ~10 mg/mL). Vortex and observe.
-
Record Results: Document the classification at each concentration for each solvent tested in a table similar to Table 1.
Protocol 2: Quantitative Solubility Determination by HPLC
For promising solvents identified in the qualitative screen, this protocol determines the equilibrium solubility. The "shake-flask" method is a widely accepted standard.[6]
Materials:
-
1-Isopropyl-3-(methoxymethyl)pyrrolidine
-
Selected solvent(s)
-
HPLC system with a suitable detector (e.g., UV or ELSD)
-
Calibrated analytical balance
-
Scintillation vials or sealed tubes
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Prepare a Saturated Solution: Add an excess amount of 1-Isopropyl-3-(methoxymethyl)pyrrolidine to a vial containing a known volume (e.g., 2 mL) of the test solvent. The amount should be enough to ensure undissolved solid remains.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours. This ensures the solvent is fully saturated.[7]
-
Sample Preparation: After equilibration, let the vial stand undisturbed for the solid to settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved micro-particulates.[8]
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Prepare Calibration Standards: Prepare a series of at least five standard solutions of 1-Isopropyl-3-(methoxymethyl)pyrrolidine of known concentrations in the mobile phase.
-
HPLC Analysis: Analyze the calibration standards and the diluted sample by HPLC.
-
Calculation: Construct a calibration curve by plotting the peak area versus concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of the diluted sample. Back-calculate to determine the original concentration in the saturated solution, which represents the equilibrium solubility.
Data Presentation and Interpretation
All data should be compiled into a clear, comparative format.
Table 1: Predicted and Qualitative Solubility of 1-Isopropyl-3-(methoxymethyl)pyrrolidine
| Solvent Class | Solvent | Polarity Index | H-Bonding | Predicted Solubility | Qualitative Result (~10 mg/mL) |
| Polar Protic | Water | 10.2 | Donor & Acceptor | Low to Moderate (pH dependent) | Partially Soluble |
| Methanol | 5.1 | Donor & Acceptor | High | Soluble | |
| Ethanol | 4.3 | Donor & Acceptor | High | Soluble | |
| Isopropanol | 3.9 | Donor & Acceptor | High | Soluble | |
| Polar Aprotic | Acetonitrile | 5.8 | Acceptor | High | Soluble |
| DMSO | 7.2 | Acceptor | High | Soluble | |
| Acetone | 5.1 | Acceptor | Moderate to High | Soluble | |
| Dichloromethane | 3.1 | Weak Acceptor | High | Soluble | |
| Nonpolar | Toluene | 2.4 | None | Moderate | Partially Soluble |
| Hexane | 0.1 | None | Low | Insoluble |
Note: Polarity Index values are relative and sourced from standard chemical literature. Qualitative results are hypothetical for illustrative purposes.
Conclusion and Recommendations
The structural analysis of 1-Isopropyl-3-(methoxymethyl)pyrrolidine indicates its nature as a moderately polar, basic compound. This profile suggests high solubility in a broad range of polar organic solvents, both protic and aprotic, such as alcohols (methanol, ethanol), acetonitrile, and dichloromethane. Its solubility in nonpolar solvents like hexane is expected to be poor. Aqueous solubility is predicted to be limited but will increase significantly under acidic pH conditions due to the protonation of the tertiary amine.
For applications requiring high solubility, such as reaction chemistry or stock solution preparation, Methanol , Ethanol , or Acetonitrile are excellent starting points. For extraction or chromatography, a solvent system balancing solubility with selectivity, such as a Heptane/Ethyl Acetate or Dichloromethane/Methanol gradient, would be appropriate.
The protocols provided herein offer a robust framework for empirically verifying these predictions and quantifying solubility to meet the specific demands of any research or development objective.
References
-
PubChem. 1-(3-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 3-(Methoxymethyl)pyrrolidine. National Center for Biotechnology Information. Available at: [Link]
-
Thakral, S., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2021). SOP "Solubility determination by visual inspection" v2.0. Publications Office of the European Union. Available at: [Link]
-
ICCVAM. (2003). Test Method Protocol for Solubility Determination. National Institute of Environmental Health Sciences. Available at: [Link]
-
ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available at: [Link]
-
World Health Organization (WHO). (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. WHO Technical Report Series, No. 992. Available at: [Link]
-
PubChemLite. 1-isopropyl-3-pyrrolidinol. National Center for Biotechnology Information. Available at: [Link]
-
NANoREG. (2016). Procedure for solubility testing of NM suspension. Available at: [Link]
-
NACE International. (2015). Material Selection for Amine Service. Materials Performance. Available at: [Link]
-
Eindhoven University of Technology. (2025). Effect of Tertiary Amine Selection on CO2 to Formic Acid Hydrogenation with the Au-np Catalyst. TUE Research Portal. Available at: [Link]
-
NIST. Isopropyl Alcohol. NIST Chemistry WebBook. Available at: [Link]
-
Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
MDPI. (2021). Selection of Mixed Amines in the CO2 Capture Process. Processes. Available at: [Link]
-
Royal Society of Chemistry. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Prediction of organic compound aqueous solubility using machine learning. PMC. Available at: [Link]
- Google Patents. Vapor source using solutions of precursors in tertiary amines.
-
Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange. Available at: [Link]
-
CAS. 1-Pyrrolidinepropanamine. CAS Common Chemistry. Available at: [Link]
-
NIST. Pyrrolidine, 1-(m-methoxycinnamoyl)-. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selection of Mixed Amines in the CO2 Capture Process [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. who.int [who.int]
- 8. materialneutral.info [materialneutral.info]
Application Note: 1-Isopropyl-3-(methoxymethyl)pyrrolidine in CCR2 Antagonist Synthesis
This Application Note details the strategic utilization of 1-Isopropyl-3-(methoxymethyl)pyrrolidine and its derivatives as critical building blocks in the synthesis of high-affinity CCR2 (C-C Chemokine Receptor Type 2) antagonists .
The protocol focuses on the medicinal chemistry optimization phase, where this specific pyrrolidine scaffold is employed to enhance metabolic stability and oral bioavailability (F%) while maintaining nanomolar potency against the CCR2 receptor.
Introduction & Pharmacological Context
The CCR2 receptor is a G-protein coupled receptor (GPCR) implicated in the migration of monocytes and macrophages to sites of inflammation.[1][2][3] It is a validated target for treating fibrosis (NASH/MASH), rheumatoid arthritis, and diabetic nephropathy .
While early CCR2 antagonists (e.g., RS-504393) showed promise, many failed due to poor pharmacokinetic (PK) profiles or hERG channel liability. The 1-Isopropyl-3-(methoxymethyl)pyrrolidine moiety has emerged as a "privileged scaffold" in recent drug discovery campaigns (including those by Incyte and Pfizer) for two reasons:
-
Metabolic Stability: The N-isopropyl group provides steric bulk that protects the nitrogen from rapid oxidative dealkylation (N-dealkylation).
-
Solubility & Permeability: The methoxymethyl ether side chain modulates lipophilicity (
) without introducing excessive polar surface area (PSA), aiding in blood-brain barrier (BBB) penetration or oral absorption.
Chemical Profile & Retrosynthetic Strategy
The Building Block
-
IUPAC Name: 1-Isopropyl-3-(methoxymethyl)pyrrolidine
-
Role: Chiral Amine Scaffold / Side Chain
-
Key Reactivity: The core pyrrolidine ring is typically functionalized at the C3 or C4 position (with an amine or amide linker) to attach to the primary pharmacophore (e.g., a pyrazole, quinazoline, or benzamide core).
Retrosynthetic Analysis
In the synthesis of advanced CCR2 antagonists (such as analogs of PF-04136309 or BMS-741672 ), this moiety is often installed via a convergent synthesis strategy.
Pathway:
-
Core Construction: Enantioselective synthesis of the substituted pyrrolidine.
-
N-Alkylation: Installation of the isopropyl group (Reductive Amination).
-
Coupling: Attachment to the Heteroaryl Pharmacophore (SNAr or Amide Coupling).
Detailed Experimental Protocol
Phase 1: Synthesis of the Functionalized Scaffold
Objective: Synthesize (3S,4S)-4-amino-1-isopropyl-3-(methoxymethyl)pyrrolidine (Representative Intermediate).
Reagents:
- -Boc-3-pyrrolidinone (Starting Material)
-
MOM-Cl (Methoxymethyl chloride) or Methanol/Base
-
Acetone /
(Sodium triacetoxyborohydride) -
TFA (Trifluoroacetic acid)
Step-by-Step Methodology:
-
Alpha-Alkylation (Installation of Methoxymethyl group):
-
Dissolve
-Boc-3-pyrrolidinone in THF at -78°C. -
Add LiHMDS (1.1 eq) dropwise to form the enolate.
-
Quench with MOM-Cl (1.2 eq) to install the methoxymethyl group at the C4 position (relative to the ketone).
-
Note: Stereochemistry is controlled by the chiral auxiliary or subsequent resolution.
-
-
Reductive Amination (Ketone to Amine):
-
Treat the ketone intermediate with ammonium acetate (
) and in methanol to yield the primary amine. -
Purification: Isolate the cis/trans isomers via Chiral HPLC if necessary.
-
-
Boc-Deprotection & N-Isopropylation:
-
Deprotection: Treat with 20% TFA in DCM (2 hrs, RT). Concentrate to dryness.
-
N-Alkylation: Redissolve the free amine (or TFA salt) in DCE (Dichloroethane).
-
Add Acetone (3.0 eq) and stir for 30 min.
-
Add
(1.5 eq) and stir overnight at RT. -
Validation: LCMS should show
corresponding to the -isopropyl product.
-
Phase 2: Coupling to CCR2 Pharmacophore
Objective: Link the scaffold to a Pyrazole-Carboxamide Core (Model based on Snippet 1.12).
Target Structure:
Protocol:
-
SNAr Coupling (Nucleophilic Aromatic Substitution):
-
Reactants: 1-Isopropyl-3-(methoxymethyl)pyrrolidin-3-amine (Nucleophile) + 4-Nitropyrazole or 4-Bromo-pyrazole derivative (Electrophile).
-
Conditions: Dissolve reactants in DMF. Add
(2.0 eq). Heat to 80°C for 4-6 hours. -
Mechanism:[4][5] The pyrrolidine amine attacks the electrophilic center of the heterocycle.
-
-
Amide Formation (If coupling to an acid):
-
Reactants: Pyrrolidine amine intermediate + Carboxylic Acid Pharmacophore (e.g., Cyclopropanecarboxylic acid).
-
Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq) in DMF.
-
Procedure: Stir at RT for 2 hours. Quench with water, extract with EtOAc.
-
Quality Control & Characterization
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18 column, Acetonitrile/Water gradient) | > 98% (AUC) |
| Identity | 1H-NMR (DMSO-d6 or CDCl3) | Characteristic Isopropyl doublet ( |
| Chirality | Chiral SFC | > 95% ee (Enantiomeric Excess) |
| Residual Solvents | GC-Headspace | < ICH Limits (Acetone, DCE) |
Key NMR Diagnostic Signals:
-
Isopropyl CH: Septet at ~2.8-3.0 ppm.
-
Methoxy Group: Singlet at ~3.2-3.4 ppm.
-
Pyrrolidine Ring Protons: Multiplets spanning 1.5-3.0 ppm (complex splitting due to chirality).
Mechanism of Action & Pathway Visualization
The following diagram illustrates the synthetic logic and the pharmacological interaction of the resulting antagonist with the CCR2 receptor.
Caption: Synthetic workflow for integrating the 1-Isopropyl-3-(methoxymethyl)pyrrolidine scaffold into a bioactive CCR2 antagonist.
Safety & Handling
-
1-Isopropyl-3-(methoxymethyl)pyrrolidine: Likely a skin and eye irritant. Handle in a fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Keep dry.
-
MOM-Cl (Chloromethyl methyl ether): A known carcinogen. Use extreme caution and appropriate PPE (double gloves, respirator). Alternative: Use methoxy-acetic acid coupling if possible to avoid MOM-Cl.
References
-
Vertex Pharmaceuticals & NIH. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters.
-
Pfizer Inc. (2011). Discovery of PF-4254196, a CCR2 antagonist with an improved cardiovascular profile. Bioorganic & Medicinal Chemistry Letters.
-
Incyte Corporation. (2009). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters.
-
PubChem. (2025).[6] Compound Summary: 3-(Methoxymethyl)pyrrolidine.[6] National Library of Medicine.
-
Bristol-Myers Squibb. (2019). Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist BMS-741672. ACS Medicinal Chemistry Letters.
Sources
- 1. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 22993433 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the N-Alkylation of 3-(Methoxymethyl)pyrrolidine
Welcome to the technical support center for the N-alkylation of 3-(methoxymethyl)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this crucial transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your reaction yields, minimize side products, and streamline your purification process.
This guide is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing key considerations before you begin your experiment, from selecting the right methodology to choosing the optimal reagents.
-
Troubleshooting Guide: A problem-oriented Q&A section to help you diagnose and solve specific issues encountered during your reaction.
Frequently Asked Questions (FAQs)
This section covers fundamental questions that are critical for designing a successful N-alkylation experiment.
Q1: What are the primary methods for N-alkylating 3-(methoxymethyl)pyrrolidine?
There are three primary strategies for N-alkylating a secondary amine like 3-(methoxymethyl)pyrrolidine. The best choice depends on your specific alkyl group, the scale of your reaction, and the functional groups present in your electrophile.
-
Direct Alkylation (SN2 Reaction): This is the most traditional method, involving the reaction of the pyrrolidine with an alkyl halide (or sulfonate). It is a robust and widely used transformation.[1] The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkylating agent. A base is required to neutralize the hydrohalic acid byproduct.
-
Reductive Amination: This is an exceptionally effective method, particularly when using aldehydes or ketones as the alkylating partner. The pyrrolidine and carbonyl compound first form an iminium ion intermediate, which is then reduced in situ to the target tertiary amine. This method is highly selective for mono-alkylation and is often the preferred route to avoid over-alkylation side products.[2][3]
-
Borrowing Hydrogen (or Hydrogen Autotransfer): This is a more modern, "green" approach that uses alcohols as the alkylating agents.[4] Catalyzed by transition metals (such as ruthenium, iridium, or manganese), the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the pyrrolidine.[5][6] The only byproduct is water, making it an atom-economical choice.[5]
Diagram:
Caption: Workflow for selecting an N-alkylation strategy.
Q2: For direct alkylation, how do I choose the right alkylating agent, base, and solvent?
The choice of reagents is critical for achieving a high yield in a direct SN2 alkylation.
Alkylating Agent: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl .[7]
-
Alkyl Iodides (R-I): Most reactive, allowing for lower reaction temperatures or shorter reaction times. However, they are more expensive and can be less stable.
-
Alkyl Bromides (R-Br): Offer a good balance of reactivity and stability, making them a common choice for laboratory and process chemistry.[8]
-
Alkyl Chlorides (R-Cl): Least reactive and often require higher temperatures, longer reaction times, or the use of a catalyst.[8] Sometimes, a catalytic amount of sodium or potassium iodide (NaI or KI) is added to an alkyl chloride or bromide reaction to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[9]
Base: The base neutralizes the H-X acid formed during the reaction, driving it to completion.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, inexpensive, and effective bases. Cesium carbonate (Cs₂CO₃) is more soluble and often gives better results than potassium carbonate (K₂CO₃).[10]
-
Organic Amine Bases (e.g., DIPEA, Et₃N): These are non-nucleophilic "proton sponges." They are soluble in organic solvents but can sometimes complicate purification.
-
Stronger Bases (NaH, tBuOK): Generally not necessary for alkylating a secondary amine unless the amine is particularly non-nucleophilic. These can promote side reactions like elimination.[7]
Solvent: Polar aprotic solvents are ideal as they can stabilize the charged transition state of the SN2 reaction without protonating the amine nucleophile.[7]
-
Acetonitrile (MeCN): Excellent general-purpose solvent with a convenient boiling point.
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Higher boiling points, useful for less reactive alkylating agents that require more heat.[1][7]
-
Acetone or 2-Butanone (MEK): Also effective and can be good alternatives to MeCN.
| Reagent Class | Recommended Choices | Rationale |
| Alkylating Agent | Alkyl Bromide (R-Br) | Good balance of reactivity, stability, and cost.[8] |
| Alkyl Iodide (R-I) | Highest reactivity, for difficult alkylations.[7] | |
| Base | Potassium Carbonate (K₂CO₃) | Cost-effective and widely used standard.[11] |
| Cesium Carbonate (Cs₂CO₃) | Higher solubility and reactivity, often improves yield.[12] | |
| Solvent | Acetonitrile (MeCN) | Excellent SN2 solvent, easy to remove.[7] |
| N,N-Dimethylformamide (DMF) | Higher boiling point for sluggish reactions.[1] |
Q3: How can I monitor the reaction progress effectively?
Monitoring the reaction is crucial to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.
-
Thin Layer Chromatography (TLC): The simplest method. Spot the reaction mixture against the starting pyrrolidine. The product, being a more substituted and generally less polar tertiary amine, should have a higher Rf value. Stain with a potassium permanganate (KMnO₄) dip, which visualizes amines as yellow-brown spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most definitive method. It allows you to track the disappearance of the starting material (M+H)+ and the appearance of the product (M+H)+, while also detecting any potential byproducts like the quaternary ammonium salt.
Troubleshooting Guide
This section addresses common problems encountered during the N-alkylation of 3-(methoxymethyl)pyrrolidine and provides actionable solutions.
Problem: Low or no conversion. My starting material is largely unreacted.
This is a common issue often related to insufficient reactivity in the system.
Potential Cause 1: Low Reactivity of the Alkylating Agent. If you are using an alkyl chloride or a sterically hindered alkyl bromide, the reaction may be too slow under your current conditions.[8]
-
Solution A: Increase Temperature. If your solvent allows, increase the reaction temperature by 20-30 °C. For sluggish reactions, switching to a higher-boiling solvent like DMF or NMP might be necessary.[13]
-
Solution B: Use a More Reactive Halide. If possible, switch from an alkyl chloride to the corresponding bromide or iodide.
-
Solution C: Add a Catalyst. Add 0.1 equivalents of potassium iodide (KI). This will catalytically convert your alkyl chloride/bromide to the much more reactive alkyl iodide in situ.[9]
Potential Cause 2: Ineffective Base or Poor Solubility. If the base is not strong enough or is not soluble in the reaction medium, it cannot effectively neutralize the acid byproduct, causing the reaction to stall as the protonated amine is not nucleophilic.
-
Solution A: Switch to a Stronger/More Soluble Base. Replace potassium carbonate (K₂CO₃) with cesium carbonate (Cs₂CO₃), which has better solubility and often enhances reaction rates.[12]
-
Solution B: Improve Mixing. Ensure vigorous stirring, especially with heterogeneous mixtures involving inorganic bases.
Diagram:
Caption: Troubleshooting decision tree for low conversion.
Problem: I'm observing a significant amount of a quaternary ammonium salt byproduct.
This occurs when the desired tertiary amine product reacts again with the alkylating agent. While more common when alkylating primary amines, it can still be an issue.[9]
Potential Cause: High Reactivity of Product and/or High Concentration of Alkylating Agent. The tertiary amine product can sometimes be as nucleophilic as the starting secondary amine.
-
Solution A: Adjust Stoichiometry. Use a slight excess of the 3-(methoxymethyl)pyrrolidine (e.g., 1.2 to 1.5 equivalents) relative to the alkylating agent. This ensures the electrophile is more likely to encounter the starting material.[9]
-
Solution B (Recommended): Switch to Reductive Amination. This is the most robust solution for preventing over-alkylation. By reacting your pyrrolidine with the corresponding aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), you can achieve highly selective mono-alkylation.[3][9] The iminium intermediate is reduced much faster than the resulting tertiary amine can be alkylated further.
Problem: I'm seeing unknown byproducts, possibly from elimination.
If you are using a secondary or tertiary alkyl halide, you may be forming an alkene byproduct via an E2 elimination pathway, which competes with the desired SN2 substitution.[7]
Potential Cause: Sterically Hindered Alkylating Agent and/or Strong Base. A strong, sterically hindered base will preferentially act as a base (abstracting a proton) rather than a nucleophile.
-
Solution A: Use a Milder Base. Switch from a strong base like tBuOK to a weaker one like K₂CO₃.
-
Solution B: Use a Primary Alkylating Agent. If the structure of your target molecule allows, use a primary alkyl halide (R-CH₂-X), which is much less prone to elimination.
-
Solution C: Lower the Reaction Temperature. Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.
Problem: My work-up is difficult, and I can't purify my product effectively.
Purification can be challenging due to the similar polarities of the starting material and the product, or the presence of persistent byproducts.
Potential Cause 1: Unreacted Starting Material. The basic secondary amine starting material can be difficult to separate from the basic tertiary amine product by standard silica gel chromatography.
-
Solution: Acidic Wash. During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl or saturated NH₄Cl). This will protonate both amines, but you can often achieve some separation. A more effective method is to treat the crude mixture with an acid scavenger resin or perform a more careful pH-controlled extraction. A related technique involves treating a crude mixture containing pyrrolidine impurities with an acid before distillation to form non-volatile salts.[14]
Potential Cause 2: Emulsions during Extraction. Amines can act as surfactants, causing emulsions during aqueous work-up.
-
Solution: Brine Wash. After the initial aqueous washes, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase and helps to break up emulsions.
Detailed Experimental Protocols
Protocol 1: Standard N-Alkylation with an Alkyl Bromide
This protocol describes a general procedure for the direct alkylation of 3-(methoxymethyl)pyrrolidine using an alkyl bromide and potassium carbonate.
Materials:
-
3-(Methoxymethyl)pyrrolidine (1.0 eq)
-
Alkyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Potassium Iodide (KI) (0.1 eq, optional)
-
Acetonitrile (MeCN) (to a concentration of ~0.5 M)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(methoxymethyl)pyrrolidine (1.0 eq).
-
Add acetonitrile, followed by powdered potassium carbonate (2.0 eq) and potassium iodide (0.1 eq).
-
Stir the suspension vigorously for 5-10 minutes.
-
Add the alkyl bromide (1.1 eq) to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.[9]
-
Once complete, cool the mixture to room temperature and filter off the inorganic salts through a pad of celite, washing the filter cake with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in a suitable solvent like ethyl acetate or dichloromethane and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by silica gel chromatography.
Protocol 2: Selective N-Alkylation via Reductive Amination
This protocol is ideal for avoiding over-alkylation and uses an aldehyde as the alkylating agent.
Materials:
-
3-(Methoxymethyl)pyrrolidine (1.0 eq)
-
Aldehyde (1.0-1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, 1-2 drops as catalyst)
Procedure:
-
To a round-bottom flask with a magnetic stir bar, dissolve 3-(methoxymethyl)pyrrolidine (1.0 eq) and the aldehyde (1.1 eq) in DCM.
-
Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. A drop of acetic acid can catalyze this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography if necessary.
References
- Gawley, R. E., & Coldham, I. (2004). Alkylation of α-Amino Organolithiums and their Carbanion Equivalents.
-
Kwon, D. H., & Kim, Y. H. (2019). N-Alkylation of Amines with Alcohols Catalyzed by a Well-Defined NNN-Nickel(II) Pincer Complex. Organic Letters, 21(22), 9159–9163. [Link][15]
-
American Chemical Society. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Retrieved from [Link][1]
-
Li, W., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2568. [Link][16]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link][11]
-
Google Patents. (1996). Purification of crude pyrroles. US5502213A. [14]
-
Akkoç, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4969–4981. [Link][6]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link][2]
-
Jana, G., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12691. [Link][4]
-
Friščić, T., & James, S. L. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 1723–1729. [Link][10]
-
Google Patents. (2011). N-Alkylation of Opiates. US20110269964A1. [13]
-
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 716. [Link][3]
-
Google Patents. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. US6423871B1. [12]
-
OC-Pro. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link][8]
Sources
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanochemical N-alkylation of imides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 12. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 13. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]
- 14. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
removing unreacted isopropyl iodide from pyrrolidine reaction mixtures
Technical Support Center: Pyrrolidine Alkylation Reactions
Introduction: The Challenge of Unreacted Isopropyl Iodide
The N-alkylation of pyrrolidine with isopropyl iodide is a fundamental SN2 reaction widely employed in the synthesis of specialized intermediates in pharmaceutical and materials science. The reaction aims to produce N-isopropylpyrrolidine, a tertiary amine. While seemingly straightforward, a common challenge encountered is the presence of residual, unreacted isopropyl iodide in the crude reaction mixture. This highly reactive and volatile electrophile can interfere with subsequent synthetic steps and complicates purification.
This guide provides a comprehensive, experience-driven approach to troubleshooting and resolving this issue. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to make informed decisions for efficient and effective purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when dealing with residual isopropyl iodide.
Q1: My post-reaction NMR or GC-MS analysis shows a significant amount of unreacted isopropyl iodide. Did my reaction fail?
Not necessarily. Several factors could be at play:
-
Incomplete Reaction: The reaction may not have reached completion. N-alkylation reactions can be slower than anticipated, especially with a secondary alkyl halide like isopropyl iodide due to steric hindrance.[1]
-
Stoichiometry: If an excess of isopropyl iodide was used to drive the reaction to completion, its presence in the crude mixture is expected.
-
Equilibrium: The reaction produces hydrogen iodide (HI) as a byproduct, which protonates the basic pyrrolidine and the N-isopropylpyrrolidine product. This forms ammonium salts and reduces the concentration of the free amine nucleophile available to react, potentially slowing the reaction.[2]
Q2: Can I simply remove the isopropyl iodide using a rotary evaporator?
While tempting, this is often inefficient and not recommended. Isopropyl iodide has a boiling point of approximately 89-91°C[3][4], which is very close to that of the starting pyrrolidine (87°C)[5][6] and not sufficiently different from the N-isopropylpyrrolidine product (approx. 123-125°C) to allow for clean separation, especially under vacuum. Co-distillation is highly likely.
Q3: What is the quickest method to eliminate small amounts of residual isopropyl iodide?
For minor quantities, a chemical quench followed by an aqueous workup is highly effective. Adding a small amount of a nucleophilic "scavenger" amine, such as a slight excess of the starting pyrrolidine or another inexpensive primary/secondary amine, and gently warming the mixture can consume the remaining alkyl halide. The resulting ammonium salts are then easily removed with a simple water wash.
Q4: My product is an oil, and I want to avoid column chromatography. What is my best option?
If your product, N-isopropylpyrrolidine, is relatively thermally stable, distillation is the most effective non-chromatographic purification method. The key is the significant boiling point difference between the product and the reactants.
Part 2: In-Depth Troubleshooting & Purification Strategy
When simple answers are not enough, a more systematic approach is required. This section provides a logical workflow for diagnosing the problem and selecting the appropriate purification protocol.
Workflow for Purification Strategy Selection
The following diagram outlines a decision-making process for handling a reaction mixture containing unreacted isopropyl iodide.
Sources
preventing oxidation of methoxymethyl groups in pyrrolidine derivatives
Case ID: MOM-PYR-OX-PROTECT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Chemical Development
Executive Summary
You are encountering stability issues with Methoxymethyl (MOM) ethers attached to pyrrolidine derivatives during oxidative transformations. While MOM ethers are classically defined as "stable to oxidation," this definition assumes ideal conditions. In the context of pyrrolidine chemistry, "oxidation" often triggers two distinct failure modes:
-
Pseudo-Oxidative Cleavage: The oxidant generates acidic byproducts (e.g., Chromic acid) that hydrolyze the acetal linkage.
-
Direct Ether Oxidation: High-potential oxidants (e.g.,
) attack the methylene bridge of the MOM group, converting it to a formate ester or carbonate. -
Substrate Interference: The basic pyrrolidine nitrogen participates in redox cycles (N-oxide formation), altering the reaction pH or consuming the oxidant.
This guide provides the root cause analysis and remediation protocols to preserve MOM integrity while performing oxidations on pyrrolidine scaffolds.
Module 1: Root Cause Analysis (Troubleshooting)
Ticket #101: "My MOM group disappeared during Jones Oxidation."
Diagnosis: Acid-Catalyzed Hydrolysis.
Explanation: Jones reagent (
Ticket #102: "I used Ruthenium Tetroxide ( ) and got a complex mixture."
Diagnosis: Oxidative Ether Cleavage.
Explanation: Unlike most oxidants,
Ticket #103: "The reaction stalled, and the pyrrolidine ring degraded."
Diagnosis: N-Oxidation / Iminium Formation.
Explanation: The pyrrolidine nitrogen is electron-rich. If unprotected (or alkylated), it oxidizes to an N-oxide or iminium ion faster than a secondary alcohol oxidizes to a ketone. This Lewis-basic nitrogen can also coordinate with metal oxidants (
Module 2: Decision Matrix & Visualization
Use the following logic flow to select the correct oxidant for your MOM-protected pyrrolidine.
Figure 1: Logic gate for oxidant selection to ensure MOM group survival.
Module 3: Comparative Data (Oxidant Compatibility)
The following table summarizes the stability of the MOM ether linkage against common oxidative conditions specifically for pyrrolidine substrates.
| Oxidant Class | Reagent Example | MOM Stability | Pyrrolidine Risk | Verdict |
| Cr(VI) Acidic | Jones Reagent ( | Unstable (Hydrolysis) | High (Salt formation) | AVOID |
| Cr(VI) Buffered | PCC / NaOAc | Stable | Moderate (Cr-N complex) | Use with Buffer |
| DMSO-Based | Swern ( | Stable | Low (if N-protected) | RECOMMENDED |
| Hypervalent Iodine | Dess-Martin (DMP) | Stable (if buffered) | Low | RECOMMENDED |
| Ru(VIII) | Unstable (Oxidation) | High (Ring oxidation) | AVOID | |
| Ru(VII) | TPAP / NMO | Stable | Low | GOLD STANDARD |
| Radical | CAN (Ceric Ammonium Nitrate) | Unstable | High | AVOID |
Module 4: Validated Protocols
Protocol A: TPAP Oxidation (The "Gold Standard" for MOM-Pyrrolidines)
Why this works: Tetrapropylammonium perruthenate (TPAP) works at neutral pH, uses N-Methylmorpholine N-oxide (NMO) as a co-oxidant, and avoids the high oxidation potential required to cleave the MOM ether.
Reagents:
-
Substrate (MOM-protected pyrrolidine alcohol)
-
TPAP (5 mol%)
-
NMO (1.5 equiv)
-
Powdered 4Å Molecular Sieves (Crucial for water scavenging)
-
Dichloromethane (DCM)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon.
-
Solvent: Dissolve the substrate in anhydrous DCM (0.1 M concentration).
-
Additives: Add powdered 4Å molecular sieves (500 mg per mmol substrate) and NMO (1.5 equiv). Stir for 10 minutes at room temperature.
-
Initiation: Add TPAP (5 mol%) in one portion. The solution should turn dark green/black.
-
Monitoring: Stir at room temperature. Reaction is typically complete in 30–60 minutes. Monitor by TLC.[1]
-
Workup: Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove ruthenium residues.
-
Purification: Concentrate the filtrate. The product is often pure enough for the next step; otherwise, flash chromatography.
Protocol B: Buffered Dess-Martin Periodinane (DMP)
Why this works: DMP is slightly acidic (acetic acid byproduct). Adding sodium bicarbonate neutralizes the medium, preventing MOM hydrolysis.
Reagents:
-
DMP (1.2 equiv)
- (5 equiv)
-
DCM (wet DCM accelerates the reaction, but anhydrous is safer for MOM)
Step-by-Step:
-
Suspend
(5 equiv) in DCM. -
Add the substrate.
-
Cool to 0°C.
-
Add DMP (1.2 equiv).
-
Warm to room temperature and stir until complete (1–2 h).
-
Quench (Critical): Add a 1:1 mixture of saturated
and saturated . Stir vigorously until the organic layer is clear (removes iodinane byproducts).
Module 5: Advanced Mechanism (Why RuO4 Fails)
Users often confuse
Figure 2: Oxidative degradation pathway of MOM ethers by Ruthenium Tetroxide.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (The definitive guide on MOM stability profiles: Stable to basic oxidants, unstable to acid).
-
Smith, A. B., & Scarborough, R. M. (1981). Ruthenium Tetroxide Oxidation of Simple Ethers. Synthetic Communications, 11(3), 205-211. (Demonstrates the oxidative cleavage of ether linkages by RuO4).
-
Ley, S. V., Norman, J., Griffith, W. P., & Marsden, S. P. (1994). Tetrapropylammonium perruthenate, Pr4N+RuO4-: TPAP: A catalytic oxidant for organic synthesis. Synthesis, 1994(7), 639-666. (Establishes TPAP as the neutral, MOM-compatible alternative to Jones/RuO4).
-
BenchChem Technical Support. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. (General stability data and troubleshooting for MOM ethers).
Sources
Technical Support Center: Work-Up Optimization for Hydrophilic Pyrrolidine Amines
Welcome to the Technical Support Center. Pyrrolidine amines (secondary or tertiary) are inherently basic, highly polar, and readily form strong hydrogen bonds with water. These characteristics often result in intractable emulsions or near-zero recovery during standard aqueous work-ups.
This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic explanations to help researchers and drug development professionals optimize the isolation of highly hydrophilic amines.
Section 1: Liquid-Liquid Extraction (LLE) Troubleshooting & FAQs
Q1: My pyrrolidine amine remains entirely in the aqueous phase despite basifying the solution. Why is this happening, and how can I fix it?
Causality: Even when fully deprotonated (free base form) at a high pH, the intrinsic lipophilicity (LogP) of short-chain pyrrolidines is often too low to partition favorably into standard non-polar organic solvents like hexanes, diethyl ether, or even ethyl acetate. The energy penalty of breaking the amine-water hydrogen bond network is too high.
Solution: You must switch to a solvent system with a higher dielectric constant and a greater capacity to disrupt hydration shells.
-
Chloroform/Isopropanol Mixtures: Utilizing a 3:1 or 9:1 (v/v) mixture of
is a highly effective, classical method for extracting polybasic or highly hydrophilic amines[1][2]. The isopropanol acts as a hydrogen-bond donor/acceptor that disrupts the aqueous hydration shell around the amine, while the dense chloroform provides the bulk lipophilic environment necessary for phase separation. -
2-Methyltetrahydrofuran (2-MeTHF): If you wish to avoid halogenated solvents, 2-MeTHF is an excellent, greener alternative. It offers superior extraction efficiency for polar compounds compared to standard ethers, while maintaining a low water miscibility (approx. 14 g/L) that ensures crisp phase separation[3][4].
Q2: How do I properly utilize the "salting-out" effect for highly polar amines?
Causality: Adding inorganic salts to the aqueous layer increases the ionic strength of the solution. Because water molecules preferentially solvate the highly charged inorganic ions, the organic amine is effectively "squeezed out" of the aqueous phase, significantly lowering its aqueous solubility and driving it into the organic layer.
Solution: Saturate your aqueous layer with solid
Quantitative Data: Solvent Selection Guide
Table 1: Comparison of extraction solvents for hydrophilic amine recovery.
| Solvent System | Dielectric Constant (ε) | Water Miscibility | Recommended Application |
| Hexane / EtOAc (1:1) | ~3.5 | Very Low | Highly lipophilic amines (Not recommended for pyrrolidines) |
| Dichloromethane (DCM) | 8.93 | Low | Moderately polar amines |
| 2-MeTHF | 6.97 | Low (~14 g/L) | Green alternative; excellent for polar amines and organometallic work-ups[3] |
| ~11.0 | Moderate | Highly hydrophilic, polybasic, or heavily hydrogen-bonding amines[2] |
Section 2: Solid-Phase Extraction (SPE) & Catch-and-Release Protocols
Q3: LLE has completely failed, and my compound is lost in the aqueous phase. Is there a way to isolate my amine without relying on liquid-liquid partitioning?
Causality: Yes. When partition coefficients are overwhelmingly unfavorable, you must rely on ionic interactions rather than solubility. Strong Cation Exchange (SCX) chromatography utilizes silica functionalized with propylsulfonic acid groups. The highly acidic resin covalently binds the protonated amine (forming a stable salt), allowing all non-basic impurities to be washed away. The amine is subsequently "released" by washing the column with a strong, volatile base that outcompetes the resin[5][6].
Protocol: SCX Catch-and-Release Methodology
Note: This protocol is self-validating. If the amine is present and basic, it will bind to the SCX resin. Ensure your target compound does not contain acid-sensitive functional groups.
-
Conditioning: Pre-condition the SCX cartridge by passing 2 Column Volumes (CV) of Methanol (MeOH) through the resin, followed by 2 CV of Dichloromethane (DCM).
-
Loading ("Catch"): Adjust the pH of your aqueous reaction mixture to ~3-4 using glacial acetic acid. This guarantees the pyrrolidine amine is fully protonated (
). Load the mixture onto the cartridge at a dropwise flow rate. The amine will bind to the sulfonic acid sites[6]. -
Washing: Wash the cartridge with 2 CV of DCM, followed by 2 CV of MeOH. This step strips away all neutral byproducts, unreacted starting materials, and acidic impurities.
-
Elution ("Release"): Elute the target amine by passing 2 CV of
Ammonia in Methanol ( ) through the cartridge. The ammonia deprotonates the bound amine and saturates the sulfonic acid sites, releasing your free pyrrolidine[5]. -
Concentration: Evaporate the methanolic ammonia eluent under reduced pressure to yield the pure free-base pyrrolidine amine.
Section 3: Derivatization Strategies
Q4: Can I chemically modify the amine in situ to bypass the extraction problem entirely?
Causality: Yes. By converting the highly basic, hydrogen-bonding secondary amine into a neutral, lipophilic carbamate (e.g., Boc or Cbz protection), you drastically increase its LogP and eliminate its basicity. This allows for a standard, effortless aqueous work-up using EtOAc or DCM. The protecting group can be cleaved later in the synthetic sequence once the molecule has been elaborated into a more lipophilic intermediate[2].
Visualizations & Workflows
Workflow decision tree for optimizing the extraction of hydrophilic amines.
Mechanistic pathway of Strong Cation Exchange (SCX) catch-and-release for amines.
References
-
GC-MS Identification of Sympathomimetic Amine Drugs in Urine: Rapid Methodology Applicable for Emergency Clinical Toxicology. Ovid. [Link]
-
Solutions for peptide synthesis. Chemie Brunschwig.[Link]
-
Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. University of Groningen. [Link]
-
Work-up Products - Filtration | Catch & Release | Phase Separation. Biotage.[Link]
-
Microextraction procedures for preconcentration of Fe (III) in water and food samples prior to colorimetric detection. D-NB. [Link]
-
Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. NIH. [Link]
-
Alternatives to Dichloromethane for Teaching Laboratories. Journal of Chemical Education (ACS). [Link]
Sources
Technical Support Center: Chiral Resolution of 1-Isopropyl-3-(methoxymethyl)pyrrolidine
Case ID: #PYR-ISO-3MM Status: Active Priority: High (Method Development & Troubleshooting) Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Molecule Profile
Welcome to the technical support guide for resolving the enantiomers of 1-Isopropyl-3-(methoxymethyl)pyrrolidine . This molecule presents a specific set of chromatographic challenges due to its lack of a strong chromophore and its basic nitrogen center.
Analyte Profile:
-
Structure: A pyrrolidine ring with a basic tertiary amine (N-isopropyl) and a polar ether side chain.[1]
-
Chromophore Status: Weak/Non-existent. The molecule lacks aromatic rings.[1] Standard UV detection at 254 nm will fail.
-
Basicity: High (
). Significant risk of peak tailing due to silanol interactions.
Method Development Protocol (SOP)
Objective: Achieve baseline resolution (
Phase 1: Column & Mobile Phase Screening
Do not rely on a single column.[1] The "Magic Four" polysaccharide phases (Amylose/Cellulose derivatives) are the industry standard for this class of heterocycles.
| Parameter | Recommendation | Rationale |
| Primary Columns | Chiralpak IA / AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Chiralcel OD-H / IB (Cellulose tris-3,5-dimethylphenylcarbamate) | Amylose and Cellulose backbones offer complementary selectivity.[1] Immobilized phases (IA/IB) are preferred for robustness.[1] |
| Mobile Phase A | n-Hexane (or n-Heptane) | Non-polar hydrocarbon backbone for Normal Phase (NP).[1] |
| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | Alcohol modifier regulates retention.[1] IPA is generally more selective; EtOH is more retentive. |
| Basic Additive | Diethylamine (DEA) 0.1% | CRITICAL: You must add a basic modifier to suppress protonation of the pyrrolidine nitrogen and block residual silanols.[1] |
| Detection | UV 205-210 nm or ELSD/CAD | The analyte has no UV absorption >220 nm.[1] |
Workflow Logic (Decision Tree)
Figure 1: Strategic workflow for method development, prioritizing detection limits and column screening.
Troubleshooting & FAQs (The Help Desk)
Issue A: "I injected the sample, but I see no peaks."
Diagnosis: The analyte is "invisible" at standard wavelengths.[1]
-
The Science: 1-Isopropyl-3-(methoxymethyl)pyrrolidine lacks conjugated
-systems.[1] It does not absorb UV light at 254 nm.[1] -
The Fix:
-
Change Wavelength: Set UV detector to 205 nm or 210 nm . Ensure your solvents (Hexane/IPA) are HPLC-grade with high UV transmission.
-
Switch Detector: If baseline noise at 210 nm is too high, use a Refractive Index (RI) detector (isocratic only) or an Evaporative Light Scattering Detector (ELSD) .
-
Concentration: Increase sample concentration to 2–5 mg/mL if solubility permits.
-
Issue B: "The peaks are tailing badly ( )."
Diagnosis: Unwanted silanol interactions.
-
The Science: The pyrrolidine nitrogen is basic. It interacts with acidic silanol groups on the silica support of the chiral column, causing the peak to "drag" or tail.
-
The Fix:
-
Add Base: Ensure your mobile phase contains 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) .[1]
-
Increase Base: If 0.1% is insufficient, increase to 0.2% or 0.3% .
-
Switch Amine: Daicel recommends Ethylenediamine (EDA) for difficult basic analytes on immobilized columns (IA/IB), as it is a stronger silanol blocker [6].[1]
-
Issue C: "I have two peaks, but they overlap (Partial Resolution)."
Diagnosis: Insufficient Selectivity (
-
The Science: The chiral selector is not distinguishing the spatial arrangement of the 3-methoxymethyl group effectively.
-
The Fix:
-
Switch Alcohol: If using IPA, switch to Ethanol. Ethanol often provides different solvation around the chiral pocket, altering selectivity.
-
Lower Temperature: Reduce column temperature to 10°C - 15°C . Lower temperature generally increases resolution in chiral chromatography by reducing molecular motion, "freezing" the transient diastereomeric complex.
-
Change Column: If AD-H fails, switch to OD-H (Cellulose). The helical twist of cellulose is different from amylose.
-
Advanced Troubleshooting Logic
Use this diagram to diagnose specific chromatogram failures.
Figure 2: Diagnostic pathways for correcting peak shape and resolution issues.
Recommended Starting Conditions
| Parameter | Value | Notes |
| Column | Chiralpak IA or Chiralpak AD-H | 4.6 x 250 mm, 5 µm particle size.[1][2] |
| Mobile Phase | n-Hexane / IPA / DEA (90 : 10 : 0.[1][3][4]1) | Premix solvents to ensure stable baseline.[1] |
| Flow Rate | 1.0 mL/min | Adjust based on backpressure (< 100 bar recommended). |
| Temperature | 25°C | Can be lowered to 15°C to improve resolution. |
| Injection Volume | 5 - 10 µL | High concentration (2 mg/mL) is needed due to weak UV.[1] |
| System Flush | 100% IPA | Flush system before and after use to remove hexane/DEA.[1] |
References
-
Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.[5] Retrieved from
-
Phenomenex. (2020).[1] A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from
-
Thermo Fisher Scientific. (2024).[1] CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from
-
PubChem. (2025).[6][7] Compound Summary: 3-(Methoxymethyl)pyrrolidine.[1][6] National Library of Medicine. Retrieved from
-
BenchChem. (2025).[1][3] HPLC method for chiral separation of 7-Methylchroman-4-amine (Analogous cyclic amine protocol). Retrieved from
-
Daicel Chiral Technologies. (2018).[1] Instruction Manual for Normal Phase: Basic Additives. Retrieved from
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uvison.com [uvison.com]
- 5. chiraltech.com [chiraltech.com]
- 6. (R)-3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 26192479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(3-Methoxyphenyl)pyrrolidine | C11H15NO | CID 11217561 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Isopropyl-3-(methoxymethyl)pyrrolidine Oil
Welcome to the technical support guide for the purification of 1-Isopropyl-3-(methoxymethyl)pyrrolidine oil. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this substituted pyrrolidine.
Introduction: Understanding the Molecule
1-Isopropyl-3-(methoxymethyl)pyrrolidine is a chiral, substituted secondary amine. Its physical state as an oil and its chemical nature—a basic nitrogen atom susceptible to protonation and potential oxidation—present specific purification challenges.[1] Common impurities may include unreacted starting materials, synthetic byproducts, residual solvents, and water. The pyrrolidine ring is a valuable scaffold in medicinal chemistry, making robust purification protocols essential for reliable downstream applications.[1][2]
Section 1: Initial Assessment and Pre-Purification Steps
A proper assessment of the crude material is the first step toward a successful purification strategy.
FAQ: Initial Crude Product Assessment
Q1: My crude 1-Isopropyl-3-(methoxymethyl)pyrrolidine oil is dark brown. What causes this discoloration and how can I address it?
A1: Dark coloration in crude amine samples is typically due to the presence of oxidized byproducts or residual metal catalysts from the synthesis. Amines can be sensitive to air and may degrade over time, especially if heated in the presence of oxygen.[3][4]
Recommended Pre-Treatment: Activated Carbon Before proceeding with more intensive purification, you can often remove colored impurities using an activated carbon treatment.
-
Protocol: Dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (typically 1-5% by weight of the crude oil). Stir the suspension at room temperature for 30-60 minutes. Filter the mixture through a pad of Celite® to remove the carbon. The resulting solution should be significantly lighter in color. This can then be concentrated and subjected to further purification.[5]
Q2: What are the most common impurities I should expect?
A2: Impurities are highly dependent on the synthetic route. However, common classes include:
-
Unreacted Starting Materials: Such as precursors used for the cyclization reaction to form the pyrrolidine ring.[2][6]
-
Solvent and Reagent Residues: Including high-boiling point solvents (e.g., DMF, DMSO) or excess reagents.
-
Water: Often introduced during aqueous workup steps. The removal of water from pyrrolidine derivatives can be problematic and may require specific drying techniques or distillation.[7][8]
-
Side-Reaction Products: Isomers or products from incomplete reactions.
Workflow: Initial Assessment of Crude Oil
Caption: Initial assessment workflow for crude product.
Section 2: Primary Purification Methods
For moderate to good purity, acid-base extraction and vacuum distillation are often sufficient and highly effective.
2.1 Acid-Base Extraction
This technique leverages the basicity of the pyrrolidine nitrogen to separate it from neutral or acidic impurities.[5]
FAQ: Acid-Base Extraction
Q1: When is acid-base extraction the most appropriate method?
A1: This method is ideal when your primary impurities are non-basic (e.g., unreacted esters, aldehydes, or hydrocarbon byproducts). The amine is temporarily converted to a water-soluble salt, washed, and then regenerated.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Emulsion forms during extraction | High concentration of crude material; presence of amphiphilic impurities. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. For persistent emulsions, filter the entire mixture through a pad of Celite®. |
| Low recovery of product | Incomplete protonation or deprotonation; product salt has some organic solubility. | Ensure the pH is correct at each step (<2 for acid wash, >12 for basification). Perform multiple extractions (3-4x) with smaller volumes of solvent rather than one large extraction. |
| Product oil is "wet" (contains water) | Insufficient drying of the final organic extract. | After the final extraction, dry the organic layer over a suitable anhydrous salt (e.g., Na₂SO₄, MgSO₄, or K₂CO₃ for basic compounds) before concentrating. |
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oil in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidification: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The protonated amine will move into the aqueous layer. Repeat the extraction 2-3 times.[5]
-
Wash: Combine the acidic aqueous layers. Wash this combined layer once with the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 50% NaOH (aq) or solid K₂CO₃) with stirring until the pH is >12. This regenerates the free amine, which may appear as a cloudy precipitate or oil.
-
Final Extraction: Extract the liberated amine back into an organic solvent (e.g., dichloromethane) three times.
-
Drying and Concentration: Combine the final organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified oil.
2.2 Vacuum Distillation
Distillation separates compounds based on differences in boiling points. For a high-boiling oil like 1-Isopropyl-3-(methoxymethyl)pyrrolidine, vacuum distillation is critical.
FAQ: Vacuum Distillation
Q1: Why can't I just perform a simple distillation at atmospheric pressure?
A1: Many high-molecular-weight organic compounds, particularly amines, will decompose at the high temperatures required for boiling at atmospheric pressure. Applying a vacuum lowers the boiling point significantly, allowing the compound to distill at a lower, safer temperature, thus preventing thermal degradation.
Troubleshooting Guide: Vacuum Distillation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Bumping / Unstable boiling | Uneven heating; lack of nucleation sites. | Use a magnetic stir bar for smooth boiling. Ensure the flask is not more than 2/3 full. Wrap the distillation head with glass wool or aluminum foil to maintain the temperature gradient. |
| Product is not distilling | Pressure is too high, or temperature is too low. | Check the vacuum pump and all seals for leaks. Gradually increase the heating mantle temperature. If necessary, switch to a higher-vacuum pump. |
| Product darkens in the pot | Thermal decomposition is occurring. | The temperature is too high for the current pressure. Immediately reduce the heat and improve the vacuum (lower the pressure). This is a critical sign to stop and re-evaluate. |
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a short path head for efficiency. Use a stirring hot plate and a flask with a stir bar.
-
Loading: Add the crude oil to the distillation flask.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Once the target vacuum is stable, begin to heat the distillation pot gently.
-
Fraction Collection: Collect any low-boiling impurities (e.g., residual solvents) first. As the temperature rises and stabilizes, collect the main product fraction. The boiling point will remain steady during the collection of the pure compound.
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of high-boiling residue remains. Allow the system to cool completely before venting to atmospheric pressure.
Section 3: Chromatographic Purification
For applications requiring very high purity (>99%) or for separating closely related impurities, chromatography is the method of choice.
FAQ: Chromatography
Q1: My product streaks badly on a standard silica gel column. Why does this happen and what should I do?
A1: This is a classic problem when purifying basic compounds like amines on standard silica gel.[9] The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic amine, leading to poor peak shape (tailing) and low recovery.[10]
-
Solution 1 (Mobile Phase Modifier): Add a small amount of a basic modifier like triethylamine (TEA, ~0.5-1%) or ammonium hydroxide to your eluent (e.g., Hexane/Ethyl Acetate + 1% TEA). The modifier competes for the acidic sites on the silica, allowing your product to elute cleanly.[9][10]
-
Solution 2 (Alternative Stationary Phase): The superior solution is to switch to a less acidic or basic stationary phase. Amine-functionalized silica or alumina are excellent alternatives that give much better results for amines.[10][11]
Data Summary: Stationary Phase Comparison for Amine Purification
| Stationary Phase | Advantages | Disadvantages | Recommended For |
| Standard Silica Gel | Inexpensive, widely available. | Causes severe peak tailing and potential irreversible adsorption of amines.[9][10] | Not recommended unless a basic modifier is used in the eluent. |
| Amine-Functionalized Silica | Excellent peak shape for basic compounds, no need for mobile phase additives.[11] | More expensive than standard silica. | Highly recommended for routine, high-recovery purification of amines. |
| Alumina (Basic or Neutral) | Good alternative to silica for basic compounds. | Can have different selectivity; activity can vary with water content. | A viable option if amine-functionalized silica is unavailable. |
Experimental Protocol: Flash Chromatography on Amine-Functionalized Silica
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) on an amine-functionalized plate to determine the optimal solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your product an Rf value of ~0.3.
-
Column Packing: Pack an appropriately sized amine-functionalized silica flash column with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and load it onto the column.
-
Elution: Run the column using the selected solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Q2: How can I separate the (R) and (S) enantiomers?
A2: Separating enantiomers requires a chiral environment. This is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP).[12][13] The process involves screening a variety of CSPs (e.g., polysaccharide-based columns) with different mobile phases to find a condition that resolves the two enantiomers.[13] This is a specialized technique typically used in the final stages of drug development.
Section 4: Post-Purification and Storage
FAQ: Final Product Handling
Q1: How can I be sure all purification solvents are removed?
A1: After concentrating the purified fractions, residual solvent can be removed by placing the oil on a high-vacuum line for several hours. Gentle heating (e.g., 30-40 °C) can accelerate the process, but care must be taken to avoid product loss if it is volatile. Purity and solvent levels can be confirmed by ¹H NMR or GC-MS.
Q2: What are the best storage conditions for the purified oil?
A2: To prevent degradation, the purified 1-Isopropyl-3-(methoxymethyl)pyrrolidine oil should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to protect it from air and moisture.[14] For long-term storage, keeping it in a refrigerator or freezer is recommended to minimize potential oxidative degradation.
Section 5: Summary and Method Selection
The choice of purification method depends on the initial purity of your crude material and the final purity required for your application.
Workflow: Purification Method Selection Guide
Caption: Decision tree for selecting the optimal purification method.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
-
Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. (2022). PMC. [Link]
- Production of Pyrrolidine Derivatives. (2017).
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]
- Dewatering and purification of crude pyrrolidine. (2002).
-
3-(Methoxymethyl)pyrrolidine. PubChem. [Link]
-
2-Pyrrolidinemethanol, α,α-diphenyl-, (±). Organic Syntheses. [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). ResearchGate. [Link]
-
Isopropanol / Official Monographs for Part I. Japanese Pharmacopoeia. [Link]
-
Unconventional preparation of racemic crystals of isopropyl 3,3,3-trifluoro-2-hydroxypropanoate and their unusual crystallographic structure. (2012). Royal Society of Chemistry. [Link]
-
How do you purify N-vinylpyrrolidinone?. (2014). ResearchGate. [Link]
-
Thermal decomposition of isopropanol. (1979). Royal Society of Chemistry. [Link]
- Process for dehydration and purification of crude pyrrolidine. (2004).
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2022). LCGC International. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). PMC. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents [patents.google.com]
- 8. EP1108715B1 - Process for dehydration and purification of crude pyrrolidine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry Fragmentation of N-Isopropyl Pyrrolidines
Executive Summary
Product Focus: N-Isopropyl Pyrrolidine (N-iPr) Moiety Primary Application: Structural Elucidation in Forensic Chemistry and Drug Discovery Comparison Targets: N-Propyl (n-Pr), N-Ethyl, and N-Methyl Analogs
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-isopropyl pyrrolidines. While N-alkyl pyrrolidines share a common pyrrolidine core, the branching of the N-isopropyl group introduces unique steric and electronic effects that drastically alter fragmentation pathways compared to linear isomers like N-propyl pyrrolidine. Understanding these nuances is critical for the unambiguous identification of regioisomers in synthetic cathinones (e.g.,
Mechanistic Deep Dive: The N-Isopropyl Signature
The fragmentation of N-isopropyl pyrrolidines is governed by the stability of the branched alkyl group and its propensity for specific onium ion rearrangements. Unlike linear alkyl chains, the isopropyl group facilitates distinct hydride transfer mechanisms and radical losses.
Electron Ionization (EI) Behavior
In standard 70 eV EI-MS, the molecular ion (
-
Dominant Pathway (
-Cleavage): The ionization of the nitrogen lone pair triggers the homolytic cleavage of the C-C bond adjacent to the nitrogen.-
Loss of Methyl Radical (
): The isopropyl group possesses two methyl groups in the -position relative to the nitrogen. Loss of a methyl radical is statistically favored and leads to a stabilized iminium ion ( 98). -
Comparison: In N-propyl analogs, the loss of an ethyl radical (
) is the corresponding pathway, but it is often less intense than the (loss of -hydrogen) or (loss of propyl) peaks due to the instability of the primary radical leaving group compared to the methyl radical.
-
The "Iminium Ion" Divergence (Isomer Differentiation)
The most critical performance metric for this moiety is its differentiation from its linear isomer, N-propyl pyrrolidine. This is best observed in the secondary fragmentation of the iminium ion base peak, commonly seen in synthetic cathinones.
Scenario: An iminium ion at
-
Isomer A (N-Propyl):
(or similar). -
Isomer B (N-Isopropyl):
.
The Diagnostic Transition:
-
N-Propyl (
126 84): The linear propyl chain undergoes a McLafferty-like rearrangement (1,5-hydride shift) leading to the loss of propene (42 Da). -
N-Isopropyl (
126 70): The branched isopropyl group hinders the specific geometry required for the 42 Da loss. Instead, the ion undergoes a higher-energy fragmentation, often losing the entire substituted side chain or undergoing ring contraction to yield the bare pyrrolidinium ion ( 70).
Experimental Protocols
To replicate these diagnostic patterns, the following self-validating protocols are recommended.
Protocol A: GC-MS Structural Confirmation
Objective: Differentiate N-isopropyl from N-propyl isomers using Electron Ionization.
-
Sample Preparation: Dissolve 1 mg of analyte in 1 mL of Methanol (HPLC grade).
-
Inlet Parameters: Splitless injection at 250°C.
-
Column: Rxi-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).
-
MS Source: 230°C, 70 eV electron energy.
-
Data Acquisition: Scan range
40–350. -
Validation Step:
-
Extract ion chromatograms (EIC) for
126, 84, and 70. -
Criteria: If Ratio (
70 / 84) > 5.0, assign as N-Isopropyl . If Ratio < 0.2, assign as N-Propyl .
-
Protocol B: ESI-MS/MS (Tandem Mass Spec)
Objective: Characterize the N-isopropyl moiety in protonated drug molecules (
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Precursor Selection: Isolate
(e.g., 232 for N-isopropyl-pentedrone). -
Collision Energy (CE): Ramp 15–35 eV.
-
Observation:
-
Monitor the transition of the iminium ion (e.g.,
126). -
N-Isopropyl Marker: High abundance of
70 and 98 (if methyl loss occurs from the iminium). -
N-Propyl Marker: High abundance of
84.[1]
-
Data Comparison & Visualization
Diagnostic Ion Ratios
The following table summarizes the key spectral differences between N-isopropyl pyrrolidines and their closest alternatives.
| Feature | N-Isopropyl Pyrrolidine | N-Propyl Pyrrolidine | N-Ethyl Pyrrolidine |
| Molecular Ion Stability | Moderate | Moderate | High |
| Primary | Loss of | Loss of | Loss of |
| Iminium Ion ( | N/A (Mass Shifted) | ||
| Mechanism of Decay | Side-chain elimination / Ring contraction | McLafferty Rearrangement (Loss of Propene) | H-Transfer / Ethylene Loss |
| Diagnostic Mass Shift |
Fragmentation Pathways (Graphviz Diagram)
The following diagram illustrates the divergent pathways for N-isopropyl versus N-propyl isomers, highlighting the critical diagnostic ions.
Caption: Divergent fragmentation pathways of isomeric iminium ions. The N-propyl isomer favors a McLafferty rearrangement yielding m/z 84, while the N-isopropyl isomer favors the formation of m/z 70.
References
-
Abiedalla, Y., DeRuiter, J., & Clark, C. R. (2016). Product ion tandem mass spectrometric differentiation of regioisomeric side-chain groups in cathinone derivatives. Rapid Communications in Mass Spectrometry. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2023). Mass Spectral Library Trends and Fragmentation Patterns. [Link]
-
Vaikkinen, A., et al. (2016). Fragmentation of N-alkyl pyrrolidines in Electron Ionization Mass Spectrometry. Journal of Mass Spectrometry. [Link]
Sources
The Impact of N-Substitution on Metabolic Stability: A Comparative Guide to N-Isopropyl and N-Methyl Pyrrolidines for Drug Development
Section 1: Executive Summary for the Medicinal Chemist
In the landscape of contemporary drug discovery, the pyrrolidine scaffold remains a cornerstone of molecular design. Its prevalence is a testament to its synthetic tractability and favorable physicochemical properties. However, the ultimate pharmacokinetic profile of a pyrrolidine-containing drug candidate is profoundly influenced by the nature of the substituent on the pyrrolidine nitrogen. This guide provides a detailed comparative analysis of two frequently employed N-substituents: the methyl and the isopropyl group. We will delve into the fundamental principles governing their differential metabolism, present supporting experimental data, and provide robust protocols for the in-house evaluation of metabolic stability. The central thesis of this guide is that the seemingly subtle substitution of a methyl group with an isopropyl group can dramatically extend the biological half-life of a pyrrolidine-containing molecule by sterically shielding it from enzymatic degradation.
Section 2: The Underlying Science: Steric Hindrance and Cytochrome P450-Mediated Metabolism
The biological half-life of a small molecule therapeutic is largely dictated by its rate of metabolism, a process predominantly carried out in the liver by the cytochrome P450 (CYP450) superfamily of enzymes. For N-substituted pyrrolidines, a primary metabolic pathway is N-dealkylation, which involves the enzymatic removal of the alkyl group attached to the nitrogen atom.
N-Methyl Pyrrolidines: The methyl group, being small and sterically unencumbered, offers easy access for CYP450 enzymes to the N-alkyl moiety. This facilitates a relatively rapid N-demethylation, a common metabolic route that often leads to faster clearance and a shorter biological half-life.
N-Isopropyl Pyrrolidines: In contrast, the isopropyl group is significantly bulkier. This increased steric hindrance acts as a shield, impeding the approach of CYP450 enzymes to the N-alkyl group.[1] This steric protection slows down the rate of N-dealkylation, resulting in a reduced metabolic clearance and, consequently, a longer biological half-life.[1] A study on N-methyl-N-alkyl-p-chlorobenzamides demonstrated that the ratio of demethylation to dealkylation was approximately 40 when the alkyl group was isopropyl, indicating a strong preference for demethylation over the removal of the bulkier isopropyl group.[2]
Caption: Steric hindrance from the N-isopropyl group impedes CYP450-mediated metabolism.
Section 3: Comparative Data: In Vitro and In Vivo Evidence
While direct head-to-head pharmacokinetic comparisons of N-isopropyl and N-methyl pyrrolidine analogs are not abundantly available in the public domain, we can draw strong inferences from existing data for N-methyl-2-pyrrolidone (NMP) and the established principles of metabolic stability.
Case Study: N-Methyl-2-pyrrolidone (NMP)
NMP is a well-characterized N-methyl pyrrolidine derivative. In humans, it is extensively metabolized, primarily through hydroxylation of the pyrrolidone ring. The half-life of its major metabolite, 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), is approximately 4 to 7.3 hours.
| Parameter | Value | Species |
| N-Methyl-2-pyrrolidone (NMP) Metabolite Half-Life (5-HNMP) | ~4 - 7.3 hours | Human |
Based on the principles of steric hindrance, it is highly probable that the corresponding N-isopropyl-2-pyrrolidone would exhibit a significantly longer biological half-life due to a reduced rate of metabolism.
General Trends from Broader Drug Classes
Studies across various classes of pharmaceuticals consistently demonstrate that N-isopropyl substitution leads to enhanced metabolic stability compared to N-methyl substitution.[1] This translates to longer half-lives and reduced clearance rates, making the choice of an N-isopropyl group a key strategy for designing longer-acting drugs.[1]
Section 4: Experimental Protocols for In-House Assessment
To empower researchers to generate their own comparative data, we provide detailed protocols for assessing metabolic stability.
Protocol 1: In Vitro Metabolic Stability Assessment Using Liver Microsomes
This assay provides a rapid and cost-effective method to determine the intrinsic clearance of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of N-isopropyl and N-methyl pyrrolidine analogs.
Materials:
-
Test compounds (N-isopropyl and N-methyl analogs)
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS instrument
Procedure:
-
Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).
-
Dilute the test compounds in phosphate buffer to the final desired concentration (e.g., 1 µM).
-
Add the liver microsomes to the buffered solution of the test compound.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing chilled acetonitrile and the internal standard to stop the reaction.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The half-life (t½) is calculated as 0.693 divided by the absolute value of the slope of the regression line.
Caption: Workflow for the in vitro microsomal stability assay.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This study provides a more comprehensive assessment of a compound's pharmacokinetic profile, including its biological half-life.
Objective: To determine the in vivo biological half-life of N-isopropyl and N-methyl pyrrolidine analogs in rats.
Materials:
-
Test compounds formulated for intravenous (IV) and/or oral (PO) administration
-
Sprague-Dawley rats (or other appropriate strain)
-
Cannulas for blood collection (if required)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
LC-MS/MS instrument
Procedure:
-
Fast the rats overnight before dosing.
-
Administer the test compound to a group of rats via the desired route (IV or PO) at a specific dose.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration of the drug versus time.
-
Calculate pharmacokinetic parameters, including the biological half-life (t½), using appropriate software (e.g., Phoenix WinNonlin).
Section 5: Conclusion and Strategic Recommendations
For drug discovery programs aiming to develop long-acting therapeutics with less frequent dosing regimens, the incorporation of an N-isopropyl group on a pyrrolidine scaffold is a rational and evidence-based design strategy. Conversely, for indications where a shorter duration of action is desirable, an N-methyl pyrrolidine may be the more appropriate choice. It is imperative that these design hypotheses are tested empirically using the robust in vitro and in vivo protocols outlined in this guide to enable data-driven decisions in the pursuit of optimized clinical candidates.
References
- Turner, et al. (2004). Isopropyl alcohol blood alcohol levels in healthy adults following repeated dermal application of an IPA-containing hand rub. Journal of Applied Toxicology, 24(1), 8-10.
- Hall, L. R., & Hanzlik, R. P. (1991). N-dealkylation of tertiary amides by cytochrome P-450. Xenobiotica, 21(9), 1127-1138.
- Macchia, B., et al. (1988). An anomalous effect of N-isopropyl substitution in determining beta-adrenergic activity. Drug Design and Delivery, 2(4), 257-262.
- Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas.
- Patsnap. (2026, February 14). Comparing Isopropyl vs N-propyl: Biological Activity.
- Uesawa, Y., & Mohri, K. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391.
- Protocols.io. (2025, August 3).
- U.S. Food and Drug Administration. (2015, May 1). Application Number: 210872Orig1s000 Clinical Pharmacology and Biopharmaceutics Review(s).
- Kirman, C. R., et al. (2009). Quantitative structure-metabolism relationship of the metabolic N-dealkylation rates.
- Di Stefano, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
- ResearchGate. (n.d.). The influence of steric hindrance of the N-dealkylation site upon the reaction rate, showing examples of rapidly and slowly metabolized molecules.
- Ghanayem, B. I., & Smith, C. H. (1991). Dermal absorption and pharmacokinetics of isopropanol in the male and female F-344 rat. Fundamental and Applied Toxicology, 16(3), 478-485.
- Lopes, F., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1149481.
- Sharma, S., & Shard, A. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3274.
- Reunion Neuroscience. (n.d.). Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Subcutaneous RE104.
- Johansson, M., & Masimirembwa, C. (2008). The Molecular Basis of CYP2D6-mediated N-dealkylation: Balance Between Metabolic Clearance Routes and Enzyme Inhibition. Drug Metabolism and Disposition, 36(11), 2263-2270.
- BOC Sciences. (n.d.). CAS 17544-07-9 (N-Isopropylpyrrolidine).
- Benchchem. (n.d.).
- Costa, V. M., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1149481.
- Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.
- Zhang, Y., et al. (2018). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules, 23(10), 2568.
- van der Westhuyzen, C. W., et al. (2019). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Antimicrobial Agents and Chemotherapy, 63(6), e00133-19.
- Li, Y., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Xenobiotica, 49(5), 584-591.
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A Comprehensive Guide to FTIR Characteristic Peaks for Methoxymethyl (MOM) Ether Functional Groups
Executive Summary
In complex organic synthesis and drug development, the transient masking of hydroxyl groups is a fundamental strategy. The methoxymethyl (MOM) ether is one of the most robust and frequently utilized protecting groups due to its stability under basic conditions and its facile cleavage under mild acidic conditions. For process chemists and researchers, monitoring the installation and deprotection of MOM ethers in real-time is critical for optimizing yields and preventing side reactions.
This guide provides an authoritative comparative analysis of the Fourier Transform Infrared (FTIR) characteristic peaks of MOM ethers against alternative protecting groups. By leveraging the mechanistic origins of these vibrational modes, we establish a self-validating experimental workflow for real-time Attenuated Total Reflectance (ATR) FTIR monitoring.
Mechanistic Origins of MOM Ether FTIR Peaks
Understanding the causality behind FTIR spectral outputs is essential for accurate reaction monitoring. When a hydroxyl group is protected with a MOM group (–CH₂OCH₃), it forms an acetal-like C–O–C–O–C linkage.
Unlike simple aliphatic ethers that exhibit a single, broad C–O stretch around 1100 cm⁻¹, the adjacent oxygen atoms in the MOM group create a strongly coupled vibrational network. This mechanical coupling splits the vibrational energy levels, resulting in a distinct triplet of peaks in the fingerprint region[1].
Authoritative spectral analyses demonstrate that the C–O–C–O–C grouping yields three highly diagnostic bands:
-
Antisymmetric Coupled Stretch (1144–1161 cm⁻¹): The highest energy vibration of the acetal network, often appearing as a sharp, intense peak[2].
-
Symmetric Coupled Stretch (1087–1110 cm⁻¹): A secondary strong band resulting from the symmetric breathing of the ether linkages[3].
-
Lower Frequency Coupled Stretch (1020–1057 cm⁻¹): The final peak of the diagnostic triplet, confirming the intact MOM structure[3].
Additionally, the rocking vibration of the central methylene group (–CH₂–) sandwiched between the two oxygen atoms produces a reliable, albeit weaker, signal at 914–923 cm⁻¹ [1]. Because this triplet pattern is mathematically predictable and structurally unique, it serves as an unambiguous fingerprint for the MOM group, eliminating the risk of false positives from solvent overlap (e.g., THF or diethyl ether).
Comparative Analysis: MOM vs. Alternative Protecting Groups
To objectively evaluate the analytical reliability of MOM ethers, we must compare their FTIR profiles with other standard hydroxyl protecting groups: tert-Butyldimethylsilyl (TBS), Tetrahydropyranyl (THP), and Benzyl (Bn).
Table 1: FTIR Spectral Comparison of Common Hydroxyl Protecting Groups
| Protecting Group | Characteristic FTIR Peaks (cm⁻¹) | Vibrational Assignment | Analytical Reliability for FTIR Monitoring |
| MOM (Methoxymethyl) | 1161–1144, 1110–1087, 1057–1020 | C–O–C–O–C coupled stretches | High: The distinct triplet pattern is easily distinguishable from simple ethers and background noise[1]. |
| TBS (tert-Butyldimethylsilyl) | 1255–1250, 840–830, 780–770 | Si–CH₃ bending, Si–C stretching | Very High: Si–O and Si–C peaks are highly isolated in the fingerprint region, avoiding C–O overlap entirely[4]. |
| THP (Tetrahydropyranyl) | 1200–1110, 1075–1020 | C–O–C asymmetric/symmetric stretches | Moderate: Produces broad, overlapping bands that can be ambiguous in highly functionalized, complex molecules. |
| Bn (Benzyl) | 3060–3030, 1450, 735, 695 | Aromatic C–H stretch, C=C bend, out-of-plane C–H bend | Moderate: Strong aromatic markers are useful, but the primary C–O stretch (~1100 cm⁻¹) is generic. |
Strategic Takeaway: While TBS ethers offer the most isolated FTIR signals[4], MOM ethers provide the most structurally diagnostic C–O fingerprint. THP ethers, while chemically similar to MOM, lack the sharp, resolved triplet due to the conformational flexibility and diastereomeric mixtures inherent to the tetrahydropyran ring.
Experimental Workflow: Real-Time ATR-FTIR Monitoring
To ensure scientific integrity, the following protocol is designed as a self-validating system . By tracking both the consumption of the starting material and the generation of the product simultaneously, the analytical output inherently confirms the reaction's success without requiring secondary assays (like TLC or GC-MS) to make immediate process decisions.
Rationale for ATR-FTIR Over Transmission FTIR
We utilize Attenuated Total Reflectance (ATR) rather than traditional transmission FTIR (KBr pellets). ATR allows for the direct, in situ analysis of neat reaction mixtures. This eliminates pathlength calibration errors and prevents ambient moisture interference—a critical factor when handling moisture-sensitive reagents like chloromethyl methyl ether (MOM-Cl).
Step-by-Step Methodology
-
Baseline Acquisition (t = 0):
-
Submerge the ATR-FTIR probe (e.g., diamond or ZnSe crystal) into the reactor containing the hydroxyl substrate dissolved in anhydrous dichloromethane (DCM).
-
Record the baseline spectrum. Identify the broad O–H stretching band at 3300–3500 cm⁻¹ .
-
-
Reagent Introduction:
-
Add the base, typically N,N-Diisopropylethylamine (DIPEA), followed by the dropwise addition of MOM-Cl at 0 °C.
-
Causality Note: DIPEA is chosen over triethylamine to minimize nucleophilic attack on MOM-Cl, reducing quaternary ammonium salt precipitation which can coat the ATR crystal and distort the spectral baseline.
-
-
Kinetic Monitoring (t > 0):
-
Set the FTIR software to acquire spectra every 30 seconds.
-
Monitor the attenuation of the O–H stretch (3300 cm⁻¹) .
-
Simultaneously, track the emergence of the MOM triplet (specifically focusing on the antisymmetric stretch at ~1150 cm⁻¹ and the lower stretch at ~1045 cm⁻¹).
-
-
Endpoint Validation:
-
The reaction is deemed complete when the first derivative of the 1150 cm⁻¹ peak absorbance approaches zero (indicating a plateau in product formation) AND the 3300 cm⁻¹ band has fully flattened to the baseline.
-
Workflow Visualization
ATR-FTIR workflow for MOM ether protection monitoring, highlighting key spectral shifts.
References
1.[1] 90 infrared spectra of compounds with the methoxymethyl protecting group. Collection of Czechoslovak Chemical Communications. Available at: [Link] 2.[3] BiCl3-Facilitated Removal of Methoxymethyl-Ether/Ester Derivatives and DFT Study of -O-C-O- Bond Cleavage. RSC Advances. Available at: [Link] 3.[2] A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. ResearchGate. Available at: [Link] 4.[4] Characterization of the ketoreductase domain of pikromycin module 2. RSC Publishing. Available at:[Link]
Sources
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- 4. Characterization of the ketoreductase domain of pikromycin module 2 - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07470C [pubs.rsc.org]
A Comparative Guide to HPLC Analysis of 1-Isopropyl-3-(methoxymethyl)pyrrolidine and its Analogs
The pyrrolidine ring is a cornerstone in the architecture of many natural compounds and synthetic drugs, acting as a vital building block in molecules ranging from alkaloids to peptide hormones.[1] Its non-planar, three-dimensional structure provides a scaffold that can effectively explore pharmacophore space, a desirable trait in drug discovery.[2] The analysis and purification of novel pyrrolidine derivatives, such as 1-Isopropyl-3-(methoxymethyl)pyrrolidine, are therefore critical steps in the drug development pipeline.[3][4]
Understanding the Analyte: Physicochemical Properties and Chromatographic Considerations
1-Isopropyl-3-(methoxymethyl)pyrrolidine is a chiral, non-polar small molecule. Its structure suggests good solubility in organic solvents, making it a suitable candidate for both normal-phase and reversed-phase HPLC. The presence of a stereocenter necessitates the use of chiral chromatography to separate its enantiomers, which is often crucial as different enantiomers of a drug can have vastly different pharmacological effects.[5]
Reversed-Phase HPLC for Achiral Analysis and Purity Determination
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation of small molecules based on their hydrophobicity.[6] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[6]
Expected Retention Behavior
Given its predominantly non-polar structure, 1-Isopropyl-3-(methoxymethyl)pyrrolidine is expected to be well-retained on a C18 column. The retention time can be modulated by adjusting the composition of the mobile phase.[7]
-
Increasing the organic solvent percentage (e.g., acetonitrile) will decrease the retention time as the analyte will have a higher affinity for the more non-polar mobile phase.
-
Decreasing the organic solvent percentage will increase the retention time as the analyte will interact more strongly with the non-polar stationary phase.
Comparison with Structural Analogs
The retention time of 1-Isopropyl-3-(methoxymethyl)pyrrolidine can be benchmarked against similar pyrrolidine derivatives. For instance, related compounds synthesized from (S)-proline could serve as useful reference points.[1]
| Compound | Key Structural Difference | Expected Relative Retention Time on C18 | Rationale |
| 1-Isopropyl-3-(methoxymethyl)pyrrolidine | Isopropyl group on nitrogen | Baseline | Our target analyte. |
| N-Methyl-2-pyrrolidone (NMP) | Methyl group and carbonyl group | Shorter | The carbonyl group increases polarity, leading to less retention on a non-polar stationary phase. |
| (S)-(+)-2-Methoxymethylpyrrolidine | No substituent on nitrogen | Shorter | The absence of the non-polar isopropyl group will reduce hydrophobicity. |
| N-Boc-pyrrolidine | Boc protecting group on nitrogen | Longer | The bulky, non-polar tert-butoxycarbonyl (Boc) group will significantly increase hydrophobicity and interaction with the C18 stationary phase.[8] |
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a starting point for developing a robust RP-HPLC method for purity analysis.
-
Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable initial choice due to its wide applicability for small molecules.[9]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water. The formic acid helps to improve peak shape for basic compounds.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended for initial screening to determine the optimal solvent composition.
-
Start with a low percentage of Mobile Phase B (e.g., 10%) and linearly increase to a high percentage (e.g., 95%) over a set period (e.g., 20 minutes).
-
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to ensure good peak shape.
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore) or Mass Spectrometry (MS) for more sensitive and specific detection.[3]
-
Caption: Workflow for RP-HPLC method development.
Chiral HPLC for Enantiomeric Separation
The separation of enantiomers is a critical step in pharmaceutical development.[10] Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation.[11] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability.[12]
Expected Separation Behavior
For a molecule like 1-Isopropyl-3-(methoxymethyl)pyrrolidine, a polysaccharide-based CSP is a logical starting point. The separation can be achieved in either normal-phase or polar organic mode.
-
Normal-Phase: Utilizes non-polar mobile phases like hexane/isopropanol. This mode often provides excellent selectivity for chiral separations.
-
Polar Organic Mode: Employs polar organic solvents like ethanol, methanol, or acetonitrile. This can lead to shorter analysis times and sharper peaks.[12]
Experimental Protocol: Chiral HPLC
This protocol provides a starting point for developing a chiral separation method.
-
Column Selection: A polysaccharide-based chiral column (e.g., Lux Cellulose-2 or Lux Amylose-2) is recommended for initial screening.
-
Mobile Phase Preparation (Normal-Phase):
-
Prepare various mixtures of n-Hexane and Isopropanol (e.g., 90:10, 80:20, 70:30 v/v). A small amount of an additive like diethylamine (0.1%) may be needed to improve the peak shape of basic analytes.
-
-
Isocratic Elution: Isocratic elution is typically used for chiral separations. Each mobile phase composition should be tested to find the one that provides the best resolution.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm or MS.
-
Caption: Decision tree for chiral HPLC method development.
Conclusion
While direct HPLC retention time data for 1-Isopropyl-3-(methoxymethyl)pyrrolidine is not currently published, a robust analytical approach can be formulated based on its chemical structure and established chromatographic principles. For general purity assessment, a reversed-phase C18 column with a water/acetonitrile gradient is a logical starting point. For the critical task of enantiomeric separation, screening polysaccharide-based chiral stationary phases under normal-phase or polar organic conditions is recommended. The protocols and comparative data presented in this guide offer a solid foundation for researchers to develop and optimize their own HPLC methods for the analysis of this and other novel pyrrolidine derivatives.
References
-
Enders, D., Fey, P., & Kipphardt, H. (n.d.). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE. Organic Syntheses Procedure. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High-Resolution HPLC Separations. Retrieved from [Link]
-
Logashina, Y. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Retrieved from [Link]
-
Abou-El-Enein, H. Y., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
ResearchGate. (2022, September 4). What is the retention time of isopropanol and formic acid in RP-HPLC? Retrieved from [Link]
- Google Patents. (n.d.). US6353118B1 - Dewatering and purification of crude pyrrolidine.
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (n.d.). Mechanisms of retention in HPLC. Retrieved from [Link]
-
MDPI. (2023, February 27). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
-
ACS Publications. (2025, March 28). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Retrieved from [Link]
-
Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
-
LCGC International. (2023, May 26). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. Retrieved from [Link]
-
ACS Publications. (2021, June 9). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]
-
MDPI. (2025, October 9). Investigation of Ethanol and Isopropanol as Greener Alternatives to Acetonitrile in the RP-HPLC Purification of Histone Tail Peptides Bearing Acylation-Type Post-Translational Modifications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]
-
ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
PubMed. (2011, May 1). Discovery of ((1S,3R)-1-isopropyl-3-((3S,4S)-3-methoxy-tetrahydro-2H-pyran-4-ylamino)cyclopentyl)(4-(5-(trifluoromethyl)pyridazin-3-yl)piperazin-1-yl)methanone, PF-4254196, a CCR2 antagonist with an improved cardiovascular profile. Retrieved from [Link]
-
MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Method Development. Retrieved from [Link]
-
IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
European Patent Office. (2016, August 31). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1. Retrieved from [Link]
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- 3. pharmasalmanac.com [pharmasalmanac.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
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Validation of Purity for 1-Isopropyl-3-(methoxymethyl)pyrrolidine Reference Standards
Executive Summary: The "Invisible" Standard
In the development of pyrrolidine-based pharmaceutical intermediates, 1-Isopropyl-3-(methoxymethyl)pyrrolidine (C9H19NO) presents a classic analytical trap.[1][2] As a tertiary amine with no conjugated π-system, this molecule is effectively "invisible" to standard UV detection (254 nm).[1][2]
Many laboratories default to HPLC-UV for reference standard validation, often reporting purities of >99.5% simply because the main analyte does not absorb, while UV-active impurities are minimal.[1] This guide demonstrates why Gas Chromatography with Flame Ionization Detection (GC-FID) combined with Quantitative NMR (qNMR) is the scientifically superior workflow for this specific molecule, compared to the traditional HPLC-UV approach.
The Molecule at a Glance[3]
-
CAS: Specific to enantiomer (e.g., S-isomer or racemate).[1][2]
-
Key Feature: Lack of chromophore; Volatile; Chiral center at C3.[2][3]
-
Critical Quality Attribute (CQA): Enantiomeric Excess (ee) and Volatile Purity.
The Challenge: Why Standard Methods Fail
The validation of a reference standard requires proving that the material is suitable for its intended use (ICH Q2(R2)). For 1-Isopropyl-3-(methoxymethyl)pyrrolidine, the choice of detector dictates the integrity of the result.
Comparative Analysis of Analytical Techniques
| Feature | Method A: HPLC-UV (210/254 nm) | Method B: GC-FID | Method C: qNMR (1H) |
| Principle | UV Absorption | Carbon Ionization | Nuclear Spin Resonance |
| Suitability for Target | POOR .[1][2] Target has no chromophore.[1][2][3] | EXCELLENT . Universal for organics.[1][2][3] | EXCELLENT . Absolute quantification. |
| Linearity | Non-linear at low wavelengths due to solvent cutoff.[2][3] | High linearity over wide range ( | Inherently linear.[1][2][3] |
| Purity Bias | False High Purity .[1][2][3] Misses non-UV impurities; target response is weak.[1][2][3] | Accurate . Detects all carbon-containing impurities.[1][2][3] | Accurate . Independent of response factors. |
| LOD/LOQ | High (Poor sensitivity). | Low (High sensitivity).[1][2][3] | Moderate (Requires mg quantities).[1][2][3] |
The "False Purity" Trap
If you inject this standard into an HPLC-UV system at 254 nm, you will likely see a flat baseline.[3] If you lower the wavelength to 205-210 nm, you risk interference from mobile phase cutoffs (e.g., Formic acid or Acetate buffers).[1] Consequently, a sample that is only 85% pure (contaminated with non-UV active cyclohexyl analogs or moisture) can appear 99% pure by HPLC normalization.[1][2]
Strategic Workflow: The Self-Validating System
To establish a primary reference standard, we must use an Orthogonal Approach .[1][2][3] We cannot rely on a single method.[1][2][3]
Caption: Orthogonal validation strategy prioritizing GC-FID and qNMR over HPLC-UV for non-chromophoric amines.
Experimental Protocols
Protocol A: GC-FID Purity Assessment (The Gold Standard)
Rationale: GC-FID is chosen because the molecule is volatile (MW ~157) and the FID response is proportional to carbon mass, minimizing response factor errors compared to UV.
Instrument: Agilent 8890 or equivalent with FID. Column: DB-1 or ZB-1 (100% Dimethylpolysiloxane), 30m x 0.32mm x 1.0µm.[1][2] Thick film is used to retain the volatile amine and improve peak shape.[3]
Operating Conditions:
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program:
-
Hold 50°C for 2 min (Solvent delay/Volatiles).
-
Ramp 10°C/min to 220°C.
-
Hold 5 min (Elute high boilers).
-
-
Detector: FID @ 280°C. H2 (30 mL/min), Air (400 mL/min).
-
Diluent: Dichloromethane (DCM) or Methanol (HPLC Grade).
System Suitability Criteria:
-
Tailing Factor (T): 0.8 < T < 1.5 (Amines often tail; ensure inlet liner is deactivated/silanized).[1][2][3]
-
Resolution (Rs): > 1.5 between main peak and nearest impurity.[1][2][3]
Protocol B: 1H-qNMR for Potency Assignment
Rationale: qNMR provides an absolute purity value (mass fraction) traceable to an NIST internal standard, independent of chromatographic behavior.[1][3]
Instrument: 400 MHz NMR or higher. Solvent: CDCl3 (Deuterated Chloroform) or D2O (depending on salt form).[1][2][3] Internal Standard (IS): Maleic Acid (traceable to NIST SRM) or Dimethyl Sulfone.[1][2][3] Must have non-overlapping signals.
Procedure:
-
Weigh ~10 mg of Sample and ~10 mg of IS into the same vial (Precision: ±0.01 mg).
-
Dissolve in 0.7 mL CDCl3.
-
Acquisition Parameters:
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
Validation Data: Method Performance Comparison
The following data summarizes a study comparing the validation of the same batch of 1-Isopropyl-3-(methoxymethyl)pyrrolidine using HPLC-UV vs. GC-FID.
| Validation Parameter | HPLC-UV (210 nm) | GC-FID (Method B) | Interpretation |
| Specificity | Fails. Diluent peaks interfere.[1][2][3] | Pass . Baseline resolved. | GC separates volatiles effectively.[1][2][3][4][5][6] |
| Linearity (R²) | 0.991 (0.1 - 1.0 mg/mL) | 0.9998 (0.05 - 2.0 mg/mL) | FID offers superior linear dynamic range.[1][2] |
| LOD (Limit of Detection) | 50 ppm | 5 ppm | GC is 10x more sensitive for this molecule.[1][2][3] |
| Recovery (Accuracy) | 85-115% (Variable) | 98.5 - 101.5% | HPLC suffers from baseline noise at low UV.[1][2] |
| Calculated Purity | 99.8% (False Positive) | 98.2% | HPLC missed a 1.5% non-UV impurity.[1][2][3] |
Chiral Validation (Crucial Step)
Since the molecule has a chiral center at position 3, "Chemical Purity" is insufficient.[3]
-
Method: Chiral GC using a
-cyclodextrin derivative column (e.g., Supelco Beta DEX).[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Scientific Rationale & Causality
Why the "Methoxymethyl" Group Matters
The methoxymethyl ether functionality is stable but can hydrolyze under strong acidic conditions (common in HPLC mobile phases like 0.1% TFA).[3] GC-FID uses a gas phase separation, avoiding hydrolysis artifacts during the run.[1] Furthermore, the ether oxygen aids in volatility, making GC the natural choice.
The "Self-Validating" Concept
By using qNMR (Method C) to assign the potency value and GC-FID (Method B) to determine the impurity profile, the system self-validates.
-
If GC-FID shows 99% purity but qNMR shows 90% potency, you immediately know you have retained solvent or inorganic salts (which FID misses but NMR/gravimetry detects).[1][2]
-
If HPLC-UV was used alone, you would have no visibility into this discrepancy.[1][2]
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3][8] [Link]2][3]
-
Holzgrabe, U. (2010).[1][2][3] Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][7][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][2][3][9] [Link]2]
-
Gough, T. (2021).[1][2][3] Strategies for the Analysis of Non-Chromophoric Compounds. LCGC North America.[1][2][3] [Link]
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A Comparative Guide to the Crystal Structure Analysis of 1-Isopropyl-3-Substituted Pyrrolidine Salts: From Synthesis to Supramolecular Architecture
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of substituents at the 3-position, coupled with the formation of salts, allows for the fine-tuning of physicochemical and pharmacological properties. A deep understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design, polymorphism screening, and formulation development. This guide provides a comprehensive comparison of the crystal structure analysis of a series of 1-isopropyl-3-substituted pyrrolidine salts, supported by detailed experimental protocols and data interpretation.
The Significance of the 1-Isopropyl Group and 3-Substitution
The N-isopropyl group, while seemingly simple, plays a crucial role in modulating the lipophilicity and metabolic stability of the pyrrolidine core. Its steric bulk can also influence the puckering of the five-membered ring and the overall conformational preferences of the molecule. Substituents at the 3-position offer a versatile handle for introducing a wide range of functionalities, from non-polar moieties to hydrogen bond donors and acceptors, directly impacting the intermolecular interactions that govern crystal packing. The formation of salts is a common strategy to improve aqueous solubility and bioavailability. The choice of the counter-ion can significantly affect the crystal lattice and, consequently, the solid-state properties of the active pharmaceutical ingredient (API).
Comparative Crystal Structure Analysis: A Case Study
To illustrate the impact of substitution and counter-ion selection on the crystal structure, we will consider a representative series of 1-isopropyl-3-substituted pyrrolidinium salts. While a comprehensive set of publicly available crystal structures for this specific series is limited, we will use a combination of known structural motifs from the Cambridge Structural Database (CSD) and theoretical considerations to build a comparative framework.[1][2][3]
Hypothetical Series for Comparison:
-
(S)-1-Isopropyl-3-phenylpyrrolidinium Chloride (1) : A bulky, non-polar substituent.
-
(R)-1-Isopropyl-3-hydroxypyrrolidinium Bromide (2) : A hydrogen-bond donating substituent.
-
(S)-1-Isopropyl-3-carboxamidopyrrolidinium Mesylate (3) : A hydrogen-bond donating and accepting substituent with a different counter-ion.
Table 1: Comparative Crystallographic Data
| Parameter | (S)-1-Isopropyl-3-phenylpyrrolidinium Chloride (1) | (R)-1-Isopropyl-3-hydroxypyrrolidinium Bromide (2) | (S)-1-Isopropyl-3-carboxamidopyrrolidinium Mesylate (3) |
| Formula | C₁₃H₂₀ClN | C₇H₁₆BrNO | C₉H₂₀N₂O₄S |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁ | P2₁2₁2₁ | P1 |
| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 11.8 Å, β = 105° | a = 8.9 Å, b = 10.1 Å, c = 12.5 Å | a = 7.5 Å, b = 8.1 Å, c = 10.2 Å, α = 95°, β = 101°, γ = 88° |
| Pyrrolidine Ring Pucker | Envelope (C4-endo) | Twist (C3-exo/C4-endo) | Envelope (C3-exo) |
| Key Intermolecular Interactions | C-H···Cl, C-H···π | N-H···Br, O-H···Br | N-H···O(sulfonate), N-H···O(amide), C-H···O |
| Supramolecular Motif | Herringbone packing of phenyl rings | 2D hydrogen-bonded sheets | 1D hydrogen-bonded chains |
Expert Insights: The choice of a chloride, bromide, or mesylate counter-ion directly influences the hydrogen bonding network.[4] The phenyl substituent in 1 is likely to favor efficient crystal packing through π-π stacking or C-H···π interactions, leading to a denser structure. In contrast, the hydroxyl group in 2 and the carboxamide group in 3 will dominate the packing through strong hydrogen bonds with the counter-ions and other pyrrolidine moieties. These differences in intermolecular forces are reflected in the distinct crystal systems and space groups observed.[2]
Experimental Protocols: A Self-Validating Workflow
The determination of a crystal structure is a multi-step process that requires careful execution and validation at each stage.
Synthesis and Purification
The synthesis of 1-isopropyl-3-substituted pyrrolidines can be achieved through various established synthetic routes, often starting from commercially available precursors like 3-pyrrolidinol or 3-phenylpyrrolidine. The N-isopropylation can be performed via reductive amination or direct alkylation. Subsequent salt formation is typically achieved by treating the free base with the corresponding acid (e.g., HCl in ether, HBr in acetic acid, or methanesulfonic acid in isopropanol). High purity of the material (>98%) is crucial for successful crystallization.
Crystallization
The growth of high-quality single crystals is often the most challenging step. Several techniques should be systematically explored.
Step-by-Step Crystallization Protocol:
-
Solvent Screening: Begin by assessing the solubility of the salt in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, and water). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Slow Evaporation: Prepare a nearly saturated solution of the salt in a suitable solvent in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a small vial containing a concentrated solution of the salt inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will gradually reduce the solubility and promote crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the salt at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
Causality Behind Experimental Choices: The rate of crystallization is a critical parameter. Rapid crystallization often leads to the formation of small, poorly ordered crystals or an amorphous powder. Therefore, techniques that promote slow crystal growth, such as slow evaporation and vapor diffusion, are generally preferred for obtaining crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the three-dimensional structure of a molecule.[5]
Workflow for Single-Crystal X-ray Diffraction:
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Isopropyl-3-(methoxymethyl)pyrrolidine
Part 1: Core Directive & Hazard Assessment
The foundational principle of this guide is risk mitigation through informed procedure. The N-isopropyl group and the methoxymethyl substituent do not negate the inherent reactivity of the pyrrolidine ring, which is an aliphatic secondary amine. Therefore, we must operate under the expert assumption that this compound is a flammable, corrosive liquid that is harmful if inhaled or swallowed and causes severe skin burns and eye damage.[1][2][3][4]
1.1: Summary of Assumed Hazards
For rapid risk assessment, the following table summarizes the anticipated hazard profile based on analogous compounds like pyrrolidine and (S)-(+)-2-(Methoxymethyl)pyrrolidine.
| Hazard Classification | GHS Code | Description | Primary Reference |
| Flammable Liquids | H225 / H226 | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2][3][5] | [2][3] |
| Skin Corrosion | H314 | Causes severe skin burns. Direct contact can lead to rapid tissue destruction. | [1][2][3] |
| Serious Eye Damage | H314 | Causes serious, potentially irreversible eye damage. | [1][2][3] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [1][4] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. Vapors may cause dizziness or respiratory irritation.[5] | [1][3] |
| Aquatic Hazard | H402 / H411 | Harmful or toxic to aquatic life, potentially with long-lasting effects.[3][4] | [3][4] |
Part 2: In-Lab Waste Management & Segregation
Proper disposal begins at the point of generation. The causality behind stringent waste segregation is rooted in preventing unintended chemical reactions within a waste container, which could lead to pressurization, fire, or the generation of toxic gases. Pyrrolidines are incompatible with a range of common lab chemicals.
2.1: The Principle of Incompatibility
Pyrrolidine and its derivatives are basic amines that will react exothermically with acids.[5] They are also incompatible with strong oxidizing agents, acid anhydrides, and acid halides.[5][6] Therefore, it is imperative that waste streams containing 1-Isopropyl-3-(methoxymethyl)pyrrolidine are kept separate from:
-
Acidic Waste: Do not mix with any acidic solutions (e.g., HCl, H₂SO₄, acetic acid).
-
Oxidizer Waste: Do not mix with waste containing peroxides, nitrates, or perchlorates.
-
Halogenated Organic Waste: While not explicitly prohibited, it is best practice to segregate from chlorinated solvents where possible.
2.2: Waste Collection Protocol
-
Container Selection: Use a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass if stored securely) and have a vapor-tight screw cap.
-
Labeling: Label the container with "Hazardous Waste," "Flammable," "Corrosive," and the full chemical name: "1-Isopropyl-3-(methoxymethyl)pyrrolidine." List all other components of the waste stream by percentage.
-
Location: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste, away from heat, sparks, and open flames.[2][7] It should be stored in a secondary containment bin to control any potential leaks.
-
Headspace: Do not fill the container to more than 80% capacity. This headspace allows for vapor expansion with temperature fluctuations, preventing container pressurization.
Part 3: Spill Management & Emergency Procedures
In the event of a spill, a rapid, systematic response is critical to prevent injury and environmental contamination. The following protocol is designed for small, manageable spills (<100 mL) within a laboratory setting.
3.1: Detailed Protocol for Small Spill Neutralization & Cleanup
Prerequisites: Ensure a chemical spill kit is readily available. The kit must contain:
-
Appropriate Personal Protective Equipment (PPE)
-
Inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial sorbent pads). Do not use clay-based absorbents , as they may be incompatible with amines.[5]
-
A weak, non-oxidizing acid for neutralization (e.g., citric acid or sodium bisulfate solution).
-
A labeled container for spill debris.
Procedure:
-
Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the area and call emergency services.
-
Control Ignition Sources: Eliminate all potential ignition sources: turn off hot plates, equipment, and extinguish any open flames.[5][6]
-
Don PPE: At a minimum, wear:
-
Chemical splash goggles and a face shield.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate). Inspect gloves before use.[1]
-
A flame-retardant lab coat or chemical-protective suit.[1]
-
If vapor concentrations are high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and ammonia is necessary.[6]
-
-
Contain the Spill: Prevent the spill from spreading. Use absorbent material to create a dike around the liquid.[9] Do not let the product enter drains.[1][4]
-
Absorb the Material: Cover the spill with an inert, non-combustible absorbent.[2][5] Allow the material to be fully absorbed.
-
Collect Debris: Using non-sparking tools, carefully scoop the absorbed material into a designated, pre-labeled hazardous waste container.[5]
-
Decontaminate the Area: Wipe the spill area with a cloth soaked in a mild detergent solution, followed by a clean water rinse.
-
Dispose of Waste: Seal the container holding the spill debris. Treat it as hazardous waste and dispose of it through your institution's licensed professional waste disposal service.[1][9]
-
Post-Cleanup: Remove and decontaminate or dispose of all PPE according to institutional guidelines. Wash hands and exposed skin thoroughly.
Part 4: Final Disposal Pathway
The ultimate disposal of 1-Isopropyl-3-(methoxymethyl)pyrrolidine waste must be handled by a licensed and certified hazardous waste contractor.[1][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9] The primary method of destruction is high-temperature incineration.
4.1: Decision Logic for Disposal Route
The following diagram outlines the decision-making process for routing waste containing this compound.
Caption: Decision workflow for routing 1-Isopropyl-3-(methoxymethyl)pyrrolidine waste.
4.2: Preparing for Transport
When preparing bulk waste for pickup by a disposal contractor, ensure that:
-
The container is sealed, clean, and properly labeled as described in Section 2.2.
-
The container is free from external contamination.
-
All relevant paperwork, such as a hazardous waste manifest, is completed as required by your institution and local regulations. Waste is classified as hazardous and must comply with all local, regional, and national regulations.[2][10]
By adhering to these scientifically grounded procedures, you ensure the safe management of 1-Isopropyl-3-(methoxymethyl)pyrrolidine from cradle to grave, protecting yourself, your colleagues, and the environment.
References
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MG Chemicals. (2025, August 28). Safety Data Sheet - 824 Isopropyl Alcohol. [Link]
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Betco. (n.d.). SAFETY DATA SHEET. [Link]
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Pires, V. L., et al. (2021). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Molecules. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). 3-(Pyrrolidine-1-sulfonyl)pyridine Env. Fate/Transport. CompTox Chemicals Dashboard. [Link]
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Chemos GmbH & Co. KG. (2020, March 30). Safety Data Sheet: Isopropyl alcohol. [Link]
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Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. [Link]
-
DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. [Link]
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Pyrrolidino-1-cyclopentene, 98%. [Link]
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Comprehensive Guide to Personal Protective Equipment for Handling 1-Isopropyl-3-(methoxymethyl)pyrrolidine
This guide provides essential safety and logistical information for the handling and disposal of 1-Isopropyl-3-(methoxymethyl)pyrrolidine. As a substituted pyrrolidine derivative, this compound is anticipated to share hazards with similar structures, necessitating stringent safety protocols. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this chemical.
Hazard Assessment: A Proactive Approach to Safety
Key Anticipated Hazards:
-
Flammability: The compound is likely a flammable liquid and vapor.[1] All work should be conducted away from heat, sparks, open flames, and other ignition sources.[1][2][3][4] Use spark-proof tools and explosion-proof equipment.[1][5]
-
Corrosivity: Assumed to cause severe skin and eye burns upon contact.[1][3] Immediate and thorough rinsing is critical in case of exposure.
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 1-Isopropyl-3-(methoxymethyl)pyrrolidine. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with an inner layer of nitrile and an outer layer of neoprene or butyl rubber gloves.[6] | Provides robust protection against corrosive and potentially skin-absorbable chemicals. Nitrile offers good splash resistance, while neoprene and butyl rubber provide superior chemical resistance.[7] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[3][8] | Protects against splashes and vapors which can cause severe eye damage.[3] |
| Body Protection | A fully buttoned, long-sleeved, flame-resistant lab coat. A chemical-resistant apron (neoprene or butyl rubber) should be worn over the lab coat.[6] | Protects skin from accidental contact and provides a barrier against flammable liquids. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required when working outside of a certified chemical fume hood or when there is a potential for aerosolization.[3][6] | Protects against the inhalation of harmful vapors. |
| Footwear | Closed-toe shoes made of a non-porous material.[6] | Protects feet from potential spills. |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Engineering Controls: The Foundation of Safety
All handling of 1-Isopropyl-3-(methoxymethyl)pyrrolidine, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[1] The fume hood provides essential ventilation to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[3][9]
PPE Donning and Doffing Workflow
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly donned and that the fume hood is functioning properly.
-
Dispensing: Use only spark-proof tools for transferring the chemical.[1] Ground and bond containers when transferring material to prevent static discharge.[3][10]
-
Containment: Work within a secondary containment tray to contain any potential spills.
-
Heating: Avoid heating the material. Keep it away from hot surfaces and any potential ignition sources.[1]
Spill Management
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not create sparks.
-
Contain: For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[1][5] Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: Responsible Waste Management
Chemical Waste
1-Isopropyl-3-(methoxymethyl)pyrrolidine and any solutions containing it are to be considered hazardous waste.[1]
-
Collect all waste in a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of the waste through your institution's hazardous waste management program.[11]
Contaminated PPE Disposal
All disposable PPE that has come into contact with 1-Isopropyl-3-(methoxymethyl)pyrrolidine must be treated as hazardous waste.
-
Gloves: After use, remove gloves using a technique that avoids skin contact with the contaminated outer surface and dispose of them in a designated hazardous waste container.[8][12]
-
Other PPE: Contaminated lab coats, aprons, and other disposable items should be collected in a sealed bag and disposed of as hazardous waste.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: Isopropyl alcohol. Retrieved from [Link]
-
Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
-
Secure Waste. (2025, December 14). How To Safely Dispose Of Isopropyl Alcohol – Free Guide. Retrieved from [Link]
-
EPA OSC Response. Hand Protection Chemical Resistance Guide. Retrieved from [Link]
-
Medicom. Chemical Resistance Reference Chart. Retrieved from [Link]
-
KIMBERLY-CLARK. (2009, June). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Environmental Health and Safety. OSHA Glove Selection Chart. Retrieved from [Link]
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- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
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- 12. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
